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  • Product: 2,2'-Disulfanediylbis(3-chloropyrazine)
  • CAS: 95537-95-4

Core Science & Biosynthesis

Foundational

2,2'-Disulfanediylbis(3-chloropyrazine): Chemical Structure, Reactivity, and Applications in Advanced Therapeutics and Agrochemicals

Executive Summary The rational design of covalent inhibitors and advanced agrochemicals relies heavily on the precise tuning of electrophilic warheads and leaving groups. 2,2'-Disulfanediylbis(3-chloropyrazine) (CAS: 955...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of covalent inhibitors and advanced agrochemicals relies heavily on the precise tuning of electrophilic warheads and leaving groups. 2,2'-Disulfanediylbis(3-chloropyrazine) (CAS: 95537-95-4)[1] is a highly specialized heteroaromatic disulfide that serves as a critical intermediate and a potent disulfide-exchange reagent. Characterized by its electron-deficient pyrazine rings and inductive chlorine substituents, this compound exhibits unique redox properties. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and mechanistic utility in drug development and materials science.

Physicochemical Profile & Structural Logic

The structural architecture of 2,2'-Disulfanediylbis(3-chloropyrazine) consists of two 3-chloropyrazin-2-yl moieties linked via a central disulfide bridge. The presence of the 1,4-diazine (pyrazine) rings[2] imparts significant electron-withdrawing character, which is further amplified by the ortho-chlorine atoms.

Quantitative Data Summary
PropertyValue
Chemical Name 2,2'-Disulfanediylbis(3-chloropyrazine)
CAS Registry Number 95537-95-4[1]
Molecular Formula C₈H₄Cl₂N₄S₂[1]
Molecular Weight 291.18 g/mol [1]
Monoisotopic Mass 290.9254 Da
Key Structural Features Disulfide (-S-S-) core, 1,4-diazine rings, ortho-halogens
Appearance Yellow to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water

Mechanistic Insights: Pyrazine Electronics and Disulfide Reactivity

In drug discovery, the reactivity of a disulfide bond is dictated by the stability of the thiolate leaving group generated during a disulfide exchange event. 2,2'-Disulfanediylbis(3-chloropyrazine) is an exceptionally reactive electrophile due to the following causal factors:

  • Inductive and Resonance Withdrawal : The nitrogen atoms in the pyrazine ring are highly electronegative, drawing electron density away from the carbon-sulfur bond. The adjacent chlorine atom at the 3-position further lowers the pKa of the corresponding thiol (3-chloro-2-mercaptopyrazine) via inductive effects.

  • Thiolate Stabilization : When a nucleophile (such as a free cysteine residue on a target protein) attacks the disulfide bond, the leaving group is the 3-chloro-2-pyrazinethiolate anion. This anion is highly stabilized by resonance delocalization into the pyrazine ring, making the cleavage of the -S-S- bond thermodynamically favorable.

  • Regiocontrol in Precursor Synthesis : The electron-deficient nature of the pyrazine ring allows for highly regioselective nucleophilic aromatic substitution (S_NAr). When 2,3-dichloropyrazine is reacted with a sulfur nucleophile, the first substitution is rapid. However, the resulting thiolate group donates electron density back into the ring, drastically reducing the electrophilicity of the remaining C-Cl bond and preventing over-substitution[3].

Experimental Methodologies: Synthesis & Isolation

The synthesis of 2,2'-Disulfanediylbis(3-chloropyrazine) is a two-step process involving the S_NAr thiolation of 2,3-dichloropyrazine followed by oxidative dimerization.

SynthesisWorkflow A 2,3-Dichloropyrazine (Starting Material) B NaSH, Isopropanol Reflux, 1h A->B Nucleophilic Substitution C 3-Chloro-2-mercaptopyrazine (Intermediate) B->C Thiolation D I2 Oxidation (EtOH/H2O) C->D Oxidative Coupling E 2,2'-Disulfanediylbis (3-chloropyrazine) D->E Disulfide Formation

Figure 1: Step-by-step synthetic workflow for 2,2'-Disulfanediylbis(3-chloropyrazine).

Step 1: Synthesis of 3-Chloro-2-mercaptopyrazine (Precursor)

This protocol adapts established patent literature for the selective mono-thiolation of dihalopyrazines[3].

  • Reaction Setup : Suspend 2,3-dichloropyrazine (1.0 g, 6.7 mmol) in 20 mL of isopropanol within a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition : Add sodium hydrosulfide dihydrate (NaSH·2H₂O, 2.5 g, excess) to the suspension. Caution: Conduct in a fume hood as trace H₂S gas may be liberated.

  • Thermal Activation : Heat the mixture under reflux for exactly 1 hour. The S_NAr reaction is rapid due to the activated nature of the pyrazine ring.

  • Crystallization : Cool the reaction to room temperature and allow it to stand for 24–36 hours. A yellow solid will precipitate.

  • Isolation : Recover the yellow precipitate via vacuum filtration. Wash the filter cake thoroughly with diethyl ether to remove unreacted starting material and organic impurities. Dry under vacuum.

  • Self-Validation : The isolated yellow solid is the sodium salt of 2-chloro-3-mercaptopyrazine. QC Check : Fast Atom Bombardment Mass Spectrometry (FAB-MS) should yield an m/z of 145 [M-H]⁻. ¹H NMR (DMSO-d₆) should show two distinct doublets at δ 7.35 and 7.80 ppm[3].

Step 2: Oxidative Dimerization to the Disulfide
  • Dissolution : Dissolve the sodium salt of 3-chloro-2-mercaptopyrazine (0.8 g) in a 1:1 mixture of ethanol and water (20 mL).

  • Oxidation : Prepare a 0.5 M solution of Iodine (I₂) in ethanol. Add the I₂ solution dropwise to the thiolate mixture at room temperature until a faint, persistent brown color remains (indicating complete consumption of the thiolate).

  • Quenching : Stir for 2 hours. Quench any excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color dissipates.

  • Extraction : Extract the aqueous mixture with Dichloromethane (DCM) (3 x 20 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexane:Ethyl Acetate) to yield the pure disulfide.

  • Self-Validation : TLC analysis will show the disappearance of the highly polar thiolate spot and the emergence of a less polar, UV-active spot corresponding to the disulfide.

Applications in Targeted Covalent Therapeutics & Agrochemicals

Beyond acting as a synthetic intermediate for pesticidal thioether compounds (e.g., 4,4-difluorobut-3-enylthio-pyrazines)[3], 2,2'-Disulfanediylbis(3-chloropyrazine) is a powerful tool in covalent drug discovery.

It functions as a highly efficient disulfide exchange reagent . When introduced to a biological system, it can selectively target allosteric or active-site cysteine residues on proteins, forming a mixed protein-pyrazine disulfide. The excellent leaving group ability of the 3-chloro-2-pyrazinethiolate ensures rapid and irreversible (under non-reducing conditions) covalent labeling.

DisulfideExchange Target Target Protein (Free Cysteine -SH) Complex Protein-Pyrazine Mixed Disulfide Target->Complex Nucleophilic Attack by Cys-S⁻ Disulfide 2,2'-Disulfanediylbis (3-chloropyrazine) Disulfide->Complex Disulfide Exchange Byproduct 3-Chloro-2-mercaptopyrazine (Leaving Group) Disulfide->Byproduct Cleavage & Release

Figure 2: Mechanism of disulfide exchange between the pyrazine disulfide and a target cysteine.

Analytical Characterization Standards

To ensure the integrity of the synthesized 2,2'-Disulfanediylbis(3-chloropyrazine) before deployment in biological assays, the following analytical standards must be met:

  • HPLC Purity : >98% purity as determined by Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA). The disulfide will elute significantly later than the free thiol due to increased lipophilicity.

  • High-Resolution Mass Spectrometry (HRMS) : ESI-TOF analysis should confirm the monoisotopic mass of 290.9254 Da. The isotopic pattern must reflect the presence of two chlorine atoms (distinct M, M+2, and M+4 peaks in a 9:6:1 ratio).

  • Redox Stability Assay : The compound should be incubated in biologically relevant buffers (pH 7.4) with varying concentrations of Glutathione (GSH) to map its reduction kinetics, ensuring it possesses the appropriate half-life for the intended therapeutic or agrochemical application.

References

  • (4,4-Difluorobut-3-enylthio)-substituted heterocyclic or carbocyclic ring compounds having pesticidal activity (Patent AU685242B2)
  • 2,2'-Disulfanediylbis(3-chloropyrazine) - CAS 95537-95-4 Source: Molaid Chemical Database URL:[Link]

  • Pyrazine, 1,4-dihydro-2,3,4,5-tetramethyl-1,4-bis(trimethylsilyl)- (General Pyrazine Properties) Source: PubChem, National Institutes of Health URL:[Link]

Sources

Exploratory

2,2'-Disulfanediylbis(3-chloropyrazine): A Technical Guide to Physical Properties, Solubility, and Reactive Applications

Executive Summary In the landscape of modern drug discovery and heterocyclic synthesis, pyrazine derivatives serve as critical bioisosteres and pharmacophores. 2,2'-Disulfanediylbis(3-chloropyrazine) (CAS: 95537-95-4) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and heterocyclic synthesis, pyrazine derivatives serve as critical bioisosteres and pharmacophores. 2,2'-Disulfanediylbis(3-chloropyrazine) (CAS: 95537-95-4) is a highly specialized, sulfur-linked pyrazine dimer[1]. Functioning primarily as an advanced synthetic intermediate, this compound provides a stable, bench-top deliverable form of 3-chloropyrazine-2-thiol. By understanding its physicochemical properties and solubility profile, researchers can effectively utilize this disulfide in transition-metal catalysis, cross-coupling reactions, and the synthesis of complex, biologically active macromolecules[2].

Physicochemical Properties

The structural architecture of 2,2'-disulfanediylbis(3-chloropyrazine) features two electron-deficient pyrazine rings connected by a disulfide bridge, with chlorine atoms situated at the adjacent C3 positions. This electron-withdrawing environment stabilizes the disulfide linkage against spontaneous homolytic cleavage but primes it for targeted nucleophilic or reductive attack.

Table 1: Core Quantitative Data
PropertyValueCausality / Structural Implication
Chemical Name 2,2'-Disulfanediylbis(3-chloropyrazine)IUPAC nomenclature defining the dimer.
CAS Registry Number 95537-95-4Unique identifier for literature retrieval[1].
Molecular Formula C8H4Cl2N4S2Indicates a highly heteroatom-dense core[1].
Molecular Weight 291.18 g/mol Optimal size for fragment-based drug design[1].
LogP (Octanol/Water) 2.3Moderate lipophilicity, driving organic solubility[3].
Heavy Atom Count 16Contributes to a rigid, planar crystalline lattice[3].
Rotatable Bonds 3Limited flexibility, localized primarily at the S-S bond[3].

Solubility Profile & Solvent Selection

Solubility is dictated by the compound's LogP of 2.3 and its complete lack of hydrogen bond donors[3]. The molecule relies entirely on dipole-dipole interactions and London dispersion forces for solvation, making solvent selection critical for successful reactions.

Table 2: Solvent Compatibility Matrix
SolventSolubility ProfileMechanistic Rationale
Water InsolubleThe absence of H-bond donors and high lipophilicity prevent the formation of aqueous hydration shells.
Dichloromethane (DCM) Highly SolubleFavorable dipole-dipole interactions between the halogenated solvent and the chloropyrazine core.
Dimethyl Sulfoxide (DMSO) Highly SolubleExceptional solvation of the polarizable disulfide bond and nitrogen-rich rings.
Methanol / Ethanol Sparingly SolubleProtic nature disrupts optimal solvation; these serve as ideal anti-solvents for recrystallization.
Hexanes InsolubleInsufficient polarity to overcome the intermolecular forces of the crystal lattice.

Mechanistic Pathways: Disulfide Cleavage

To utilize 2,2'-disulfanediylbis(3-chloropyrazine) in synthesis, the disulfide bond must be cleaved to generate the active nucleophile, 3-chloropyrazine-2-thiolate. This is typically achieved using a reducing agent such as Dithiothreitol (DTT)[4]. DTT is highly effective because its oxidation forms a thermodynamically stable six-membered cyclic disulfide, driving the equilibrium of the target reduction forward without damaging the sensitive pyrazine ring.

G A 2,2'-Disulfanediylbis (3-chloropyrazine) B 3-Chloropyrazine-2-thiol (Thiolate Intermediate) A->B Reduction (DTT/NaBH4) C S-Functionalized Pyrazine Derivative B->C Electrophile (R-X)

Fig 1: Reductive cleavage of the disulfide bond followed by electrophilic trapping.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the researcher receives immediate empirical feedback during the experimental workflow.

Protocol 1: Reductive Cleavage and S-Alkylation (One-Pot)

Objective: Reduce the disulfide to the active thiolate and trap it with an alkyl halide. Rationale: DTT is chosen over harsh metal hydrides (like LiAlH4) to prevent unwanted dechlorination at the C3 position of the pyrazine ring[4]. Degassed solvents are mandatory to prevent ambient oxygen from re-oxidizing the thiolate back to the starting dimer.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, argon-purged Schlenk flask, dissolve 1.0 mmol of 2,2'-disulfanediylbis(3-chloropyrazine) in 10 mL of anhydrous, degassed DMF.

  • Reduction: Cool the solution to 0 °C using an ice bath. Add 1.2 mmol of Dithiothreitol (DTT)[4].

    • Self-Validation Check: The solution will transition from a pale yellow to a vibrant, deeper yellow/orange within 15 minutes, indicating the successful generation of the highly conjugated thiolate anion.

  • Base Addition: Add 2.5 mmol of anhydrous K2CO3 to act as an acid scavenger.

  • Electrophilic Trapping: Dropwise, add 2.2 mmol of the desired alkyl halide (e.g., benzyl bromide). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitoring: Spot the reaction mixture on a silica TLC plate (Eluent: 3:1 Hexanes:EtOAc).

    • Self-Validation Check: The starting disulfide (higher Rf) should completely disappear, replaced by a new, UV-active spot corresponding to the S-alkylated product.

  • Workup: Quench with 20 mL of distilled water to dissolve the potassium salts. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol 2: Purification via Binary Solvent Recrystallization

Objective: Isolate highly pure 2,2'-disulfanediylbis(3-chloropyrazine) from crude mixtures containing oxidized sulfoxide impurities. Rationale: Exploiting the steep solubility gradient between DCM (excellent solvent) and hexanes (poor solvent) allows for the selective crystallization of the target molecule while leaving polar impurities in the mother liquor.

Step-by-Step Methodology:

  • Dissolution: Place the crude disulfide in a round-bottom flask. Add boiling DCM dropwise just until the solid is completely dissolved (approx. 2-3 mL per gram of compound).

  • Anti-Solvent Addition: Remove from heat. While gently swirling the flask, add warm hexanes dropwise.

    • Self-Validation Check: Stop adding hexanes the exact moment the solution becomes faintly turbid (cloudy). This indicates the saturation point has been reached.

  • Annealing: Add one single drop of DCM to clear the turbidity. Cap the flask and allow it to cool to room temperature undisturbed for 2 hours.

  • Crystallization: Transfer the flask to a 4 °C refrigerator for 12 hours.

    • Self-Validation Check: The formation of distinct, geometric crystalline needles confirms the exclusion of amorphous impurities.

  • Isolation: Filter the crystals rapidly using a Büchner funnel, wash with 5 mL of ice-cold hexanes, and dry under high vacuum for 4 hours.

References

  • [1] Molaid. 2,2'-Disulfanediylbis(3-chloropyrazine) - CAS号95537-95-4. Available at: [Link]

  • [3] Molaid. 2,2'-Disulfanediylbis(3-chloropyrazine) - Computational Properties. Available at: [Link]

  • [2] Journal of the American Chemical Society. Use of Strain-Release for the Diastereoselective Construction of Quaternary Carbon Centers. Available at: [Link]

  • [4] National Institutes of Health (NIH) / PMC. Proteometabolomics of Melphalan Resistance in Multiple Myeloma. Available at:[Link]

Sources

Foundational

spectroscopic characterization of 2,2'-Disulfanediylbis(3-chloropyrazine)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,2'-Disulfanediylbis(3-chloropyrazine) Abstract This technical guide provides a comprehensive, multi-technique framework for the unambiguous structura...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,2'-Disulfanediylbis(3-chloropyrazine)

Abstract

This technical guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation and . Designed for researchers, medicinal chemists, and drug development scientists, this document moves beyond a simple listing of methods to detail an integrated workflow. It emphasizes the rationale behind the selection of specific spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—and provides field-proven protocols and data interpretation strategies. By synthesizing predictive data based on analogous chemical structures with robust experimental design, this guide serves as a self-validating system for confirming the identity, purity, and electronic properties of this novel heterocyclic compound.

Introduction to 2,2'-Disulfanediylbis(3-chloropyrazine)

Molecular Structure and Significance

2,2'-Disulfanediylbis(3-chloropyrazine) is a symmetrical heterocyclic molecule featuring two 3-chloropyrazine rings linked by a disulfide bridge. The pyrazine core is a well-established pharmacophore found in numerous therapeutic agents and natural products, valued for its role in forming crucial hydrogen bonds and participating in various biological interactions.[1][2] The introduction of a disulfide linkage and chloro-substituents creates a unique electronic and steric profile, making it a compound of interest for applications in materials science and as a potential scaffold in drug discovery.

The Imperative for Rigorous Spectroscopic Characterization

For any novel compound intended for further development, unambiguous confirmation of its chemical structure is a non-negotiable prerequisite. An integrated spectroscopic approach is essential to validate the molecular formula, map the atomic connectivity, identify functional groups, and probe the electronic system. Each technique provides a unique and complementary piece of the structural puzzle, and their combined application ensures the highest degree of confidence in the compound's identity and purity.

Critical Safety and Handling Precautions

While specific toxicity data for 2,2'-Disulfanediylbis(3-chloropyrazine) is not available, its structural components—chlorinated heterocycles—warrant careful handling. Analogs such as 2-chloropyrazine are classified as flammable liquids and may be toxic if swallowed or cause skin and eye irritation.[3] Therefore, all handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5][6]

An Integrated Spectroscopic Workflow

A sequential and logical workflow is critical for efficient and definitive characterization. The process begins with Mass Spectrometry to confirm the molecular weight and elemental composition, followed by NMR to elucidate the precise atomic arrangement. Vibrational and electronic spectroscopy (FT-IR and UV-Vis) provide final confirmation of functional groups and the conjugated system.

G cluster_start Initial Analysis cluster_core Core Characterization cluster_confirmation Confirmatory Analysis cluster_end Final Validation A Synthesis Product (2,2'-Disulfanediylbis(3-chloropyrazine)) B Mass Spectrometry (HRMS) Confirm Molecular Formula A->B Step 1 C NMR Spectroscopy (¹H, ¹³C) Elucidate C-H Framework B->C Step 2 F Unambiguously Confirmed Structure & Purity B->F D FT-IR Spectroscopy Identify Functional Groups C->D Step 3 C->F E UV-Vis Spectroscopy Probe Electronic Transitions D->E Step 4 D->F E->F

Figure 1: Integrated workflow for spectroscopic characterization.

Mass Spectrometry (MS): Molecular Formula Validation

Rationale and Technique Selection

The primary objective of MS is to confirm the molecular weight and, by extension, the molecular formula of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the method of choice. ESI is ideal as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear and accurate mass measurement.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a ~0.1 mg/mL stock solution. Further dilute to a final concentration of ~1-10 µg/mL.

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution data.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500.

  • Data Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion and compare it with the theoretical calculated mass. Analyze the isotopic pattern for the characteristic signature of two chlorine atoms.

Expected Data and Interpretation

The key to validating the structure lies in observing two diagnostic features in the mass spectrum:

  • The Molecular Ion: The theoretical monoisotopic mass of C₈H₄Cl₂N₄S₂ is 293.9207 g/mol . The [M+H]⁺ ion should therefore appear at m/z 294.9280.

  • The Chlorine Isotopic Pattern: Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a compound with two chlorine atoms will exhibit a characteristic isotopic cluster. The [M]⁺ peak will have a corresponding [M+2]⁺ peak with approximately 65% of its intensity and an [M+4]⁺ peak with about 10% of its intensity.

  • Fragmentation: While ESI is soft, some in-source fragmentation may occur. The most probable and diagnostic fragmentation pathway is the cleavage of the disulfide bond, which would result in a fragment ion corresponding to the 3-chloro-2-mercaptopyrazine radical cation at m/z 146.9759.[7][8]

FeatureTheoretical Value (C₈H₄Cl₂N₄S₂)Expected Observation (ESI+)Rationale
Monoisotopic Mass 293.9207 um/z 294.9280 ([M+H]⁺)Confirms the elemental composition.
Isotopic Pattern M:M+2:M+4 ≈ 100:65:10A cluster of peaks at m/z 294.9, 296.9, 298.9Diagnostic signature for two chlorine atoms.[9]
Key Fragmentation S-S Bond Cleavagem/z 146.9759Confirms the disulfide linkage between the two pyrazine rings.
Table 1: Predicted High-Resolution Mass Spectrometry Data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

Rationale

NMR spectroscopy is the definitive technique for mapping the carbon-hydrogen framework of a molecule. Due to the C₂ symmetry of 2,2'-Disulfanediylbis(3-chloropyrazine), the NMR spectra are expected to be simple and highly diagnostic.

¹H NMR Spectroscopy
  • Causality: The molecule contains two chemically equivalent pyrazine rings. Each ring has two aromatic protons which are chemically non-equivalent to each other but are coupled. This will result in a simple, clean spectrum.

  • Experimental Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is preferred for its simplicity, but DMSO-d₆ should be used if solubility is poor.

    • Acquisition: Record the spectrum on a 400 MHz or higher spectrometer. Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • Predicted Spectrum and Interpretation:

    • The spectrum will show two signals in the aromatic region (typically δ 8.0-9.0 ppm).

    • These signals will appear as two doublets due to coupling between the adjacent protons on the pyrazine ring. The coupling constant (³JHH) is expected to be small, around 2-3 Hz, which is characteristic of pyrazine systems.[10]

¹³C NMR Spectroscopy
  • Causality: The molecule's symmetry means there are only four unique carbon environments: two protonated carbons (C-H) and two quaternary carbons (C-Cl and C-S).

  • Experimental Protocol:

    • Sample Preparation: Use the same sample prepared for ¹H NMR.

    • Acquisition: Record a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

  • Predicted Spectrum and Interpretation:

    • Four distinct signals are expected in the aromatic region (δ 130-155 ppm).

    • The carbons directly attached to the electronegative nitrogen, chlorine, and sulfur atoms will be deshielded and appear further downfield.[11][12] Based on data from similar chloropyrazine structures, the C-Cl and C-S carbons are expected in the δ 148-152 ppm range, while the C-H carbons will be further upfield.[13]

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment Rationale
¹H 8.5 - 8.7Doublet~2.5Aromatic proton adjacent to N and C-Cl.
¹H 8.3 - 8.5Doublet~2.5Aromatic proton adjacent to N and C-S.
¹³C ~150 - 154Singlet-Quaternary carbon attached to sulfur (C-S).
¹³C ~148 - 152Singlet-Quaternary carbon attached to chlorine (C-Cl).
¹³C ~144 - 147Singlet-Protonated carbon (CH).
¹³C ~142 - 145Singlet-Protonated carbon (CH).
Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃).

Vibrational Spectroscopy (FT-IR): Functional Group Identification

Rationale

FT-IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies. For this molecule, it serves to confirm the aromatic C-H, C=N/C=C ring modes, and the C-Cl bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Average 32 or 64 scans to obtain a high-quality spectrum.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Spectral Interpretation

The FT-IR spectrum provides a molecular "fingerprint." Key absorption bands are predicted below.

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3100 - 3000Aromatic C-H StretchWeak-MediumCharacteristic of sp² C-H bonds on the pyrazine ring.[1]
1550 - 1400Aromatic C=N & C=C Ring StretchMedium-StrongMultiple bands are expected, confirming the heterocyclic aromatic system.[14]
1200 - 1000In-plane C-H BendingMediumPart of the fingerprint region, supports the aromatic structure.
850 - 750C-Cl StretchStrongA strong band in this region is highly indicative of the carbon-chlorine bond.[1]
550 - 450S-S Disulfide StretchWeakThis bond has a very weak IR absorption and may not be easily observable.[15]
Table 3: Predicted FT-IR Vibrational Frequencies.

UV-Visible Spectroscopy: Probing the Electronic System

Rationale

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The conjugated pyrazine system will exhibit characteristic absorptions corresponding to π → π* and n → π* transitions.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution (~10⁻⁵ to 10⁻⁶ M) of the compound in a UV-transparent solvent such as methanol, ethanol, or acetonitrile.

  • Instrumentation: Use a dual-beam spectrophotometer.

  • Acquisition: Scan the absorbance from 200 to 600 nm, using the pure solvent as a blank reference.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Expected Spectrum and Interpretation
  • π → π Transitions:* Intense absorption bands are expected in the 250-300 nm range, which are characteristic of the aromatic pyrazine ring.[16][17]

  • n → π Transitions:* A weaker, longer-wavelength absorption band may be observed above 300 nm. This corresponds to the transition of a non-bonding electron from a nitrogen lone pair into an anti-bonding π* orbital.[18] The solvent can influence the position of these peaks; polar solvents may cause a blue shift (hypsochromic shift) of the n → π* transition.[19]

Transition TypePredicted λₘₐₓ (nm)Molar Absorptivity (ε)Rationale
π → π 270 - 290High (>10,000 M⁻¹cm⁻¹)Strong transition associated with the conjugated pyrazine system.
n → π 310 - 340Low (<1,000 M⁻¹cm⁻¹)Weaker transition involving nitrogen lone-pair electrons.
Table 4: Predicted UV-Vis Absorption Maxima (in Methanol).

Data Synthesis and Final Confirmation

The definitive structural confirmation of 2,2'-Disulfanediylbis(3-chloropyrazine) is achieved not by any single technique, but by the convergence of all spectroscopic data. The logical flow from initial mass confirmation to detailed structural mapping and functional group verification provides a robust and defensible characterization.

G cluster_data Experimental Data Points cluster_interp Interpretive Conclusions cluster_final Final Confirmation A HRMS Data m/z = 294.9280 Isotope Pattern = 100:65:10 F Molecular Formula is C₈H₄Cl₂N₄S₂ A->F B ¹H NMR Data Two Doublets δ = 8.3-8.7 ppm J = ~2.5 Hz G Symmetrical Aromatic System with Two Adjacent Protons B->G C ¹³C NMR Data Four Signals δ = 142-154 ppm H Symmetrical Structure with Four Unique Carbons C->H D FT-IR Data ν(C=N) = ~1500 cm⁻¹ ν(C-Cl) = ~800 cm⁻¹ I Presence of Pyrazine Ring and C-Cl Bond D->I E UV-Vis Data λₘₐₓ (π→π) = ~280 nm λₘₐₓ (n→π) = ~320 nm J Conjugated Heterocyclic System Confirmed E->J K < Structure Confirmed: 2,2'-Disulfanediylbis(3-chloropyrazine)> F->K G->K H->K I->K J->K

Figure 2: Logical flow from spectroscopic data to final structure confirmation.

References

  • ResearchGate. (n.d.). Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine. Retrieved from [Link]

  • MDPI. (2017, February 2). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 253. Retrieved from [Link]

  • ResearchGate. (2016, December 28). Vibrational spectroscopic studies and computational study of 6-chloro-N-(4-trifluoromethylphenyl)-pyrazine-2-carboxamide. Retrieved from [Link]

  • MDPI. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1113. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1985. Retrieved from [Link]

  • Matsumoto, K., & Kurata, H. (n.d.). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Retrieved from [Link]

  • PubMed. (2014, November 15). [Infrared, Raman and density functional study of vibration spectra of 2, 3-dichloropyrazine]. Guang Pu Xue Yu Guang Pu Fen Xi, 34(11), 2980-6. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • University of Arizona. (2013, February 4). Ion fragmentation of small molecules in mass spectrometry Class overview. Retrieved from [Link]

  • SlidePlayer. (n.d.). UV-Vis spectroscopy. Retrieved from [Link]

  • ChemRxiv. (n.d.). Fragment correlation mass spectrometry enables direct characterization of di-sulfide cleavage pathways of therapeutic peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis Absorption spectra of 2,2'-[propane-1,3-diylbis(oxy)].... Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible spectra of 2,6-dichloropyrazine. Retrieved from [Link]

  • PubMed. (n.d.). Fragmentations of (M-H)- anions of underivatised peptides. Part 2: Characteristic cleavages of Ser and Cys and of disulfides and other post-translational modifications, together with some unusual internal processes. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Disulfiram (a) control and (b) treated. Retrieved from [Link]

  • Physical Chemistry Research. (2020, December 22). Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 2,2'-Disulfanediylbis(3-chloropyrazine)

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed theoretical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel compound 2,2'-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed theoretical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel compound 2,2'-Disulfanediylbis(3-chloropyrazine). In the absence of direct experimental data in peer-reviewed literature, this document serves as a predictive guide, leveraging established NMR principles and data from structurally analogous compounds. The insights herein are intended to aid researchers in the identification, characterization, and purity assessment of this and related heterocyclic disulfide compounds.

Introduction

2,2'-Disulfanediylbis(3-chloropyrazine) is a symmetrical molecule featuring two 3-chloropyrazine rings linked by a disulfide bridge at the 2-position. The unique electronic environment arising from the interplay of the electron-withdrawing pyrazine nitrogens, the halogen substituent, and the disulfide linkage makes NMR spectroscopy an indispensable tool for its structural elucidation. This guide offers a comprehensive prediction of its ¹H and ¹³C NMR spectra, explaining the rationale based on substituent effects and magnetic anisotropy.

Molecular Structure and Symmetry

The symmetry of 2,2'-Disulfanediylbis(3-chloropyrazine) is a critical determinant of its NMR spectrum. The molecule possesses a C₂ axis of symmetry, which renders the two pyrazine rings chemically equivalent. Consequently, the number of unique signals in both the ¹H and ¹³C NMR spectra is reduced, simplifying the spectral interpretation.

Caption: Molecular structure of 2,2'-Disulfanediylbis(3-chloropyrazine).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2,2'-Disulfanediylbis(3-chloropyrazine) is anticipated to be simple due to the molecule's symmetry. The two protons on each pyrazine ring are chemically non-equivalent, giving rise to two distinct signals.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.4Doublet~2.5H-5
~8.2Doublet~2.5H-6

Rationale for Predictions:

  • Chemical Shifts: The pyrazine ring is an electron-deficient aromatic system, which deshields the ring protons, leading to chemical shifts in the downfield region (typically 8.0-8.6 ppm). The protons H-5 and H-6 are in a similar electronic environment, but H-5 is expected to be slightly more deshielded due to its position relative to the two nitrogen atoms.

  • Multiplicity and Coupling: The two protons on the pyrazine ring (H-5 and H-6) are adjacent and will exhibit spin-spin coupling. This will result in both signals appearing as doublets with a small coupling constant (³JHH) of approximately 2.5 Hz, which is typical for protons in a 1,4-diazine system.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is also simplified by the molecule's symmetry, with four expected signals for the four unique carbon atoms in each half of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~155C-2
~148C-3
~145C-6
~142C-5

Rationale for Predictions:

  • C-2 (Thioether-substituted): The carbon atom directly attached to the disulfide group (C-2) is expected to be significantly deshielded due to the electronegativity of the sulfur atoms and its position between the two nitrogen atoms. Its chemical shift is predicted to be the furthest downfield.

  • C-3 (Chloro-substituted): The carbon atom bearing the chlorine substituent (C-3) will also be deshielded due to the inductive effect of the chlorine atom.

  • C-5 and C-6 (Protonated carbons): The two protonated carbons, C-5 and C-6, are expected to appear at higher field (more shielded) compared to the substituted carbons. Their chemical shifts are influenced by the electron-withdrawing nature of the pyrazine ring. The relative positions are predicted based on the substituent effects of the adjacent nitrogen atoms.

Experimental Protocol for NMR Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 2,2'-Disulfanediylbis(3-chloropyrazine), the following experimental protocol is recommended:

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
  • Ensure the compound is fully dissolved. Gentle warming or sonication may be applied if necessary.
  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.
  • ¹H NMR:
  • Acquire a standard one-dimensional proton spectrum.
  • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  • Apply a 30° or 45° pulse angle.
  • Set the relaxation delay to at least 1-2 seconds.
  • ¹³C NMR:
  • Acquire a proton-decoupled ¹³C spectrum.
  • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
  • Use a standard pulse sequence such as zgpg30.
  • A relaxation delay of 2 seconds is generally sufficient.
  • 2D NMR (for confirmation):
  • COSY (Correlation Spectroscopy) to confirm the H-5 and H-6 coupling.
  • HSQC (Heteronuclear Single Quantum Coherence) to correlate the proton signals with their directly attached carbon atoms.
  • HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range correlations and confirm the assignment of quaternary carbons.

    Caption: Recommended workflow for NMR analysis.

Conclusion

This technical guide provides a theoretically derived and detailed prediction of the ¹H and ¹³C NMR spectra of 2,2'-Disulfanediylbis(3-chloropyrazine). The predicted chemical shifts and coupling patterns are based on the fundamental principles of NMR spectroscopy and analysis of structurally related molecules. This information is intended to serve as a valuable resource for the synthesis, identification, and characterization of this and similar heterocyclic disulfide compounds in research and development settings. Experimental verification of these predictions will be crucial for the definitive structural assignment of this novel molecule.

References

  • Matsumoto, K., & Kurata, H. (n.d.). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine.
  • Lukesh, J. C., III, Wallin, K. K., & Raines, R. T. (2014). Pyrazine-derived disulfide-reducing agent for chemical biology. RSC Publishing. [Link]

  • PubChem. (n.d.). 2-Mercaptopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,2'-Dipyridyl disulfide. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Wisconsin. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • MDPI. (2017, February 2). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. Retrieved from [Link]

Foundational

crystallographic data and X-ray diffraction of 2,2'-Disulfanediylbis(3-chloropyrazine)

An In-Depth Technical Guide to the Prospective Crystallographic Analysis of 2,2'-Disulfanediylbis(3-chloropyrazine) Introduction Pyrazine and its derivatives are fundamental heterocyclic scaffolds that feature prominentl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Prospective Crystallographic Analysis of 2,2'-Disulfanediylbis(3-chloropyrazine)

Introduction

Pyrazine and its derivatives are fundamental heterocyclic scaffolds that feature prominently in medicinal chemistry, materials science, and agrochemicals. Their unique electronic properties and ability to participate in hydrogen bonding and coordination chemistry make them versatile building blocks. Similarly, the disulfide linkage is a critical functional group in biochemistry, most notably in stabilizing the tertiary structure of proteins, and is increasingly utilized in the design of covalent drugs and stimuli-responsive materials.

The compound 2,2'-Disulfanediylbis(3-chloropyrazine) combines these two important motifs. The determination of its three-dimensional structure through single-crystal X-ray diffraction (SC-XRD) is paramount for a definitive understanding of its molecular geometry, conformation, and intermolecular interactions. This knowledge is crucial for rational drug design, predicting solid-state properties, and developing structure-activity relationships.

As a comprehensive literature search reveals no publicly available crystal structure for 2,2'-Disulfanediylbis(3-chloropyrazine), this guide provides a complete, prospective methodology for its synthesis, crystallization, and ultimate structure elucidation by SC-XRD. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework from chemical synthesis to final crystallographic analysis.

Part 1: Synthesis and Purification

The successful growth of high-quality single crystals is critically dependent on the purity of the analyte. Therefore, a well-defined synthetic route followed by rigorous purification is the foundational first step. The proposed synthesis is a two-step process starting from the commercially available 2,3-dichloropyrazine.

Step 1.1: Proposed Synthesis of 3-chloro-2-mercaptopyrazine (Precursor)

The initial step involves the nucleophilic aromatic substitution of one chlorine atom from 2,3-dichloropyrazine to install a thiol group. A reliable method analogous to the synthesis of other heteroaromatic thiols involves the use of thiourea followed by hydrolysis.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichloropyrazine (1.0 eq.) and thiourea (1.1 eq.) in ethanol.

  • Reflux: Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling to room temperature, remove the ethanol under reduced pressure. To the resulting residue, add a 15-20% aqueous solution of a strong base (e.g., NaOH or KOH) and stir for 15-20 minutes at room temperature to hydrolyze the isothiouronium salt intermediate.

  • Purification: Wash the aqueous solution with a non-polar organic solvent (e.g., ethyl acetate) to remove any unreacted 2,3-dichloropyrazine. Under an inert atmosphere (e.g., nitrogen), carefully acidify the aqueous layer with hydrochloric acid to a pH of 6.0-6.5.

  • Isolation: The 3-chloro-2-mercaptopyrazine product will precipitate. Collect the solid by suction filtration, wash with cold water, and dry under vacuum.

Step 1.2: Oxidative Coupling to 2,2'-Disulfanediylbis(3-chloropyrazine)

The synthesis of the target symmetrical disulfide is achieved through the mild oxidation of the precursor thiol. Numerous methods exist for this transformation; a particularly efficient and environmentally benign approach utilizes air as the oxidant in the presence of a base.[1]

Experimental Protocol:

  • Reaction Setup: Dissolve the synthesized 3-chloro-2-mercaptopyrazine (1.0 eq.) in a suitable solvent such as Dimethylformamide (DMF).

  • Oxidation: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (Et3N), to the solution. Stir the mixture vigorously at room temperature, open to the atmosphere, allowing air (oxygen) to serve as the oxidant. For faster reaction times, sonication can be employed.[2]

  • Monitoring: Track the disappearance of the starting thiol via TLC. The reaction is typically complete within a few hours.

  • Workup and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield pure 2,2'-Disulfanediylbis(3-chloropyrazine).

Part 2: Single Crystal Growth

The acquisition of a high-quality single crystal is often the most challenging step in a crystallographic study. It requires a systematic screening of various conditions to induce slow, ordered nucleation and growth from a supersaturated solution.

2.1: Rationale for Crystallization Screening

The principle of crystallization is to slowly decrease the solubility of the compound in a solvent, thereby creating a supersaturated state from which a single crystal nucleus can form and grow. The ideal solvent system is one in which the compound is sparingly soluble. The screening process involves testing various solvents and crystallization techniques.

2.2: Experimental Protocols for Crystallization

A small amount (5-10 mg) of the purified compound should be used for a systematic screening approach.

Protocol 2.2.1: Slow Evaporation

  • Dissolve the compound in a small volume of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) in a small vial.

  • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and observe over several days to weeks.

Causality: This is the simplest method. The slow removal of solvent gradually increases the concentration of the solute, leading to supersaturation and crystal growth. Its success depends on finding a solvent with the right volatility.

Protocol 2.2.2: Vapor Diffusion

  • Liquid-Liquid Diffusion: Dissolve the compound in a small amount of a dense, high-boiling-point solvent in which it is soluble (e.g., dichloromethane). Carefully layer a less dense, low-boiling-point "anti-solvent" in which the compound is insoluble (e.g., hexane) on top. Do not disturb the interface.

  • Gas-Liquid Diffusion: Dissolve the compound in a small vial with a suitable solvent. Place this open vial inside a larger, sealed jar containing an anti-solvent. The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[3]

Causality: Vapor diffusion offers more precise control over the rate of supersaturation compared to slow evaporation, often yielding higher quality crystals. The choice of solvent/anti-solvent pairs is critical.[4]

Part 3: Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal (typically 0.1-0.3 mm in size with well-defined faces) is obtained, it can be analyzed using a single-crystal X-ray diffractometer.

3.1: Experimental Workflow

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd SC-XRD Analysis Syn_Precursor Synthesis of 3-chloro-2-mercaptopyrazine Syn_Target Oxidative Coupling to Target Disulfide Syn_Precursor->Syn_Target Purification Column Chromatography Syn_Target->Purification Screening Solvent Screening Purification->Screening Growth Vapor Diffusion or Slow Evaporation Screening->Growth Data_Collection Data Collection (100 K) Growth->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: Experimental workflow from synthesis to final structure analysis.

3.2: Data Collection Protocol
  • Crystal Mounting: A visually clear, well-formed crystal is selected under a microscope and mounted on a cryo-loop.

  • Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, resulting in a higher quality diffraction pattern.

  • Diffractometer Setup: The mounted crystal is placed on the goniometer of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a modern detector (e.g., a CMOS detector).

  • Unit Cell Determination: A short series of initial diffraction images are collected to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: Based on the crystal's symmetry, a data collection strategy is calculated to ensure a complete and redundant dataset is collected by rotating the crystal through a series of angles.

  • Data Acquisition: The full diffraction dataset is collected.

3.3: Structure Solution and Refinement
  • Data Reduction: The raw diffraction images are processed. This involves integrating the intensity of each reflection and applying corrections for experimental factors (e.g., Lorentz factor, polarization, and absorption).

  • Structure Solution: The "phase problem" is solved using direct methods, which are computational algorithms that can determine the initial phases of the structure factors from the measured intensities. This yields an initial electron density map and a preliminary model of the molecule.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares algorithm. This iterative process optimizes the atomic coordinates, and thermal displacement parameters (initially isotropic, then anisotropic) to improve the agreement between the calculated and observed structure factors. Difference Fourier maps are used throughout this process to locate any missing atoms (like hydrogens) or identify regions of disorder. The quality of the final model is assessed using metrics like the R-factor and Goodness-of-Fit.

Part 4: Anticipated Structural Features & Data Presentation

While the precise crystallographic data can only be determined experimentally, we can anticipate several key structural features based on related molecules.

4.1: Molecular Structure

Caption: Molecular structure of 2,2'-Disulfanediylbis(3-chloropyrazine).

The molecule is expected to be non-planar due to rotation around the S-S and C-S bonds. The C-S-S-C dihedral angle is a key conformational parameter for disulfide bridges and typically falls in the range of 80-100°. The pyrazine rings themselves will be largely planar.

4.2: Potential Intermolecular Interactions

In the solid state, molecules will pack in a way that maximizes favorable intermolecular interactions. For this molecule, several interactions are plausible:

  • π-π Stacking: The electron-deficient pyrazine rings could engage in offset π-π stacking interactions, which are common in aromatic systems.

  • Halogen Bonding: The chlorine atoms could act as halogen bond donors, interacting with the nitrogen atoms of adjacent pyrazine rings (Cl···N interactions).

  • Other Weak Interactions: C-H···N or C-H···Cl hydrogen bonds may also contribute to the stability of the crystal lattice.

packing mol1_top Pyrazine Ring mol2_bottom Pyrazine Ring mol1_top->mol2_bottom π-π stacking mol1_bottom Pyrazine Ring mol2_top Pyrazine Ring

Caption: Diagram of potential offset π-π stacking between pyrazine rings.

4.3: Hypothetical Crystallographic Data Table

The following table summarizes the type of data that would be generated from a successful SC-XRD experiment. The values are hypothetical placeholders.

ParameterAnticipated Value
Chemical FormulaC₈H₄Cl₂N₄S₂
Formula Weight291.18 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁ (Examples)
a, b, c (Å)a ≈ 8-12, b ≈ 10-15, c ≈ 12-18
α, β, γ (°)α = 90, β ≈ 95-105, γ = 90 (for Monoclinic)
Volume (ų)1500 - 2000
Z (molecules/unit cell)4 or 8
Temperature (K)100(2) K
Radiation (λ, Å)Mo Kα (0.71073)
Final R indices [I > 2σ(I)]R₁ ≈ 0.03-0.05, wR₂ ≈ 0.08-0.12
Goodness-of-fit on F²~1.0

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous pathway for the de novo determination of the crystal structure of 2,2'-Disulfanediylbis(3-chloropyrazine). By following the proposed protocols for synthesis, purification, crystal growth, and single-crystal X-ray diffraction analysis, researchers can obtain definitive structural information for this novel compound. The resulting crystallographic data will provide invaluable insights into its molecular conformation and solid-state packing, serving as a critical foundation for future applications in drug discovery and materials science.

References

  • Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]

  • Wu, W., et al. (2024). Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide. RSC Advances, 14, 16335-16339. [Link]

  • Cunha, S., et al. (n.d.). Crystallization of Small Molecules. Course Material. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • Cravotto, G., et al. (2008). Efficient synthesis of disulfides by air oxidation of thiols under sonication. Green Chemistry, 10(5), 532-534. [Link]

  • Henderson, A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52, 2436-2462. [Link]

  • Matsumoto, K., & Kurata, H. (n.d.). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Senshu University Repository. [Link]

  • Cravotto, G., Boffa, L., Garella, D., & Orio, L. (2008). Efficient synthesis of disulfides by air oxidation of thiols under sonication. Green Chemistry. [Link]

  • Crosby, D. G., Berthold, R. V., & Johnson, H. E. (1962). 2-Mercaptopyrimidine. Organic Syntheses, 42, 70. [Link]

  • Method for preparing 2-mercaptopyridine. (2011). CN101993414A.

Sources

Exploratory

thermal stability and degradation temperature of 2,2'-Disulfanediylbis(3-chloropyrazine)

An In-depth Technical Guide to the Thermal Stability and Degradation of 2,2'-Disulfanediylbis(3-chloropyrazine) Abstract This technical guide provides a comprehensive framework for evaluating the thermal stability and de...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermal Stability and Degradation of 2,2'-Disulfanediylbis(3-chloropyrazine)

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of 2,2'-Disulfanediylbis(3-chloropyrazine). In the absence of direct empirical data in the public domain for this specific molecule, this document serves as a predictive and methodological resource. We will leverage established principles of thermal analysis and draw upon data from structurally analogous compounds to propose a robust experimental strategy. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermal properties of novel heterocyclic compounds. We will detail the theoretical underpinnings of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), propose detailed experimental protocols, and discuss the interpretation of anticipated results.

Introduction: The Significance of Thermal Stability

2,2'-Disulfanediylbis(3-chloropyrazine) is a molecule of interest due to its unique structural features: two electron-deficient chloropyrazine rings linked by a disulfide bridge. Such molecules have potential applications in medicinal chemistry and materials science. The thermal stability of a compound is a critical parameter that influences its suitability for various applications, including its shelf-life as a pharmaceutical agent, its processing conditions in manufacturing, and its safety profile.[1]

Thermal stability is defined as the ability of a material to resist changes in its chemical and physical properties at elevated temperatures.[1] For a compound like 2,2'-Disulfanediylbis(3-chloropyrazine), understanding its degradation temperature and the mechanism of its decomposition is paramount for predicting its behavior in different environments and for designing stable formulations.

This guide will provide a "first-principles" approach to characterizing the thermal properties of this molecule, outlining the necessary experimental workflows and the scientific rationale behind them.

Theoretical Foundations of Thermal Analysis

The primary techniques for assessing the thermal stability of a solid material are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] The resulting data provides information about the thermal stability and composition of the material. A TGA curve plots the percentage of initial mass remaining against temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures at which the most significant decomposition events occur.

Differential Scanning Calorimetry (DSC)

DSC is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to determine thermally induced transitions such as melting, crystallization, and glass transitions. For the study of degradation, DSC can identify whether the decomposition process is endothermic (absorbs heat) or exothermic (releases heat), which is crucial for safety assessments.

Structural Considerations and Predicted Thermal Behavior

The thermal stability of 2,2'-Disulfanediylbis(3-chloropyrazine) will be dictated by the strength of its covalent bonds. We can predict the likely points of initial decomposition by examining the bond dissociation energies of its key structural motifs:

  • Disulfide (S-S) Bond: The disulfide bond is generally the weakest covalent bond in this molecule, with a bond dissociation energy of approximately 60-70 kcal/mol. It is therefore the most probable site for initial thermal cleavage.

  • Carbon-Sulfur (C-S) Bond: The C-S bond is stronger than the S-S bond, with a dissociation energy of around 70-80 kcal/mol. Cleavage of this bond is also a likely degradation pathway.

  • Carbon-Chlorine (C-Cl) Bond: The C-Cl bond on an aromatic ring is relatively strong, but it can be susceptible to cleavage at higher temperatures.

  • Pyrazine Ring: The pyrazine ring itself is an aromatic heterocycle and is expected to be quite thermally stable. Ring opening and fragmentation would likely occur at significantly higher temperatures after the initial loss of the disulfide bridge and chlorine atoms. Studies on pyrazine derivatives have shown decomposition temperatures ranging from 200°C to over 450°C, depending on the substituents.[2][4][5]

Based on this analysis, we can hypothesize a multi-stage degradation process, beginning with the scission of the disulfide bond.

Proposed Experimental Protocols

To comprehensively characterize the thermal stability of 2,2'-Disulfanediylbis(3-chloropyrazine), a combination of TGA and DSC is recommended. For a more in-depth analysis of the degradation mechanism, coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) would be highly beneficial for identifying the evolved gaseous products.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the degradation temperature and the number of decomposition steps.

Methodology:

  • Sample Preparation: Ensure the sample is dry and finely powdered to promote uniform heating.

  • Instrumentation: A calibrated TGA instrument.

  • Crucible: Use an inert crucible, such as alumina or platinum.

  • Sample Size: Accurately weigh 5-10 mg of the sample into the crucible.

  • Atmosphere:

    • Inert: Run the experiment under a continuous flow of dry nitrogen (50-100 mL/min) to prevent oxidative degradation.

    • Oxidative: A second run should be performed in an atmosphere of dry air (50-100 mL/min) to assess the compound's susceptibility to oxidation.

  • Temperature Program:

    • Initial Temperature: 30°C

    • Heating Rate: 10°C/min. This is a standard rate that provides good resolution of thermal events.

    • Final Temperature: 600°C, or until no further mass loss is observed.

  • Data Analysis:

    • Plot the TGA curve (% mass vs. temperature).

    • Generate the DTG curve (rate of mass loss vs. temperature).

    • Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

    • Determine the temperatures of 5% and 10% mass loss (T5% and T10%), which are common metrics for thermal stability.

    • Identify the temperatures of maximum decomposition rates from the peaks in the DTG curve.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify melting point, phase transitions, and the enthalpy of decomposition.

Methodology:

  • Sample Preparation: As with TGA, use a dry, powdered sample.

  • Instrumentation: A calibrated DSC instrument.

  • Crucible: Use a hermetically sealed aluminum pan to contain any volatile decomposition products.

  • Sample Size: Accurately weigh 2-5 mg of the sample.

  • Atmosphere: A continuous flow of dry nitrogen (50 mL/min).

  • Temperature Program:

    • Initial Temperature: 30°C

    • Heating Rate: 10°C/min.

    • Final Temperature: A temperature beyond the final decomposition event observed in the TGA.

  • Data Analysis:

    • Plot the DSC curve (heat flow vs. temperature).

    • Identify any endothermic peaks, which may correspond to melting or other phase transitions.

    • Identify any exothermic peaks, which would indicate an energetic decomposition.

    • Integrate the area of the decomposition exotherm to determine the enthalpy of decomposition (ΔHd).

Anticipated Results and Interpretation

While no experimental data is available, we can predict the likely outcomes of the thermal analysis based on the compound's structure.

Hypothetical TGA and DSC Data
Thermal EventAnticipated Temperature Range (°C)TGA ObservationDSC ObservationInterpretation
Melting 150 - 200No mass lossEndothermic peakPhase transition from solid to liquid.
Initial Decomposition 200 - 280First significant mass loss stepExothermic peakLikely corresponds to the cleavage of the S-S bond, and potentially the C-S bonds.
Secondary Decomposition > 280Subsequent mass loss stepsFurther exothermic eventsDegradation of the chloropyrazine fragments, with potential loss of HCl and fragmentation of the ring.
Visualizing the Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation prep Dry and Powder Sample tga TGA prep->tga Inert & Oxidative Atmospheres dsc DSC prep->dsc Inert Atmosphere tga_ms TGA-MS/FTIR tga->tga_ms Optional: Evolved Gas Analysis interp Determine Degradation Temp. & Mechanism tga->interp dsc->interp tga_ms->interp

Experimental workflow for thermal analysis.
Plausible Thermal Degradation Pathway

G cluster_main Thermal Degradation of 2,2'-Disulfanediylbis(3-chloropyrazine) parent 2,2'-Disulfanediylbis(3-chloropyrazine) radicals 2 x 3-chloropyrazin-2-ylthiyl radicals parent->radicals Initial Heat Input (S-S Bond Cleavage) fragments Smaller gaseous fragments (e.g., HCN, chlorohydrocarbons) radicals->fragments Further Heating (Ring Fragmentation) final Char residue fragments->final High Temperature

A plausible thermal degradation pathway.

Conclusion

This technical guide has outlined a comprehensive strategy for the characterization of the thermal stability and degradation of 2,2'-Disulfanediylbis(3-chloropyrazine). By employing a combination of TGA and DSC, and by interpreting the results within the context of the molecule's structural features, a detailed understanding of its thermal properties can be achieved. The proposed protocols are designed to be robust and self-validating, providing the necessary data to assess the compound's suitability for its intended applications. While direct experimental data is currently unavailable, this guide provides a solid foundation for any future empirical studies on this and related molecules.

References

  • Dalton Transactions. (2012). Thermal and chemical decomposition of di(pyrazine)silver(ii) peroxydisulfate and unusual crystal structure of a Ag(i) by-product. [Link]

  • ResearchGate. (n.d.). (a) TGA and (b) DSC thermograms of the 6i, 11f, and 13b recorded with a heating rate of 10 °C min⁻¹ under nitrogen atmosphere. [Link]

  • Chemical Papers. (2006). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. [Link]

  • MDPI. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]

  • MDPI. (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. [Link]

  • MDPI. (2022). Metallic Porphyrazine Networks: Synthesis, as Well as Thermal and Optical Properties for Accelerating the Oxidation of Thiols to Their Disulfides. [Link]

  • MDPI. (2022). Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs at High Pressures. [Link]

  • OSTI.GOV. (1994). Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine). [Link]

  • PMC. (n.d.). Disulfide bonds and thermal stability in T4 lysozyme. [Link]

  • PubMed. (2014). Evaluation of Disulfide Bond Position to Enhance the Thermal Stability of a Highly Stable Single Domain Antibody. [Link]

  • Jurnal Kimia Sains dan Aplikasi. (2020). Synthesis and Characterization of Pyrazine Derived Compounds as Potential Materials for Hole Transporting Layer (HTL). [Link]

  • ACS Sustainable Chemistry & Engineering. (2025). High Elasticity and Stability of Thermally Conductive Composites Offered by Disulfide Exchange-Based Silicone Elastomers. [Link]

  • PMC. (n.d.). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. [Link]

Sources

Foundational

Technical Whitepaper: Handling, Toxicology, and Synthetic Applications of 2,2'-Disulfanediylbis(3-chloropyrazine)

Executive Summary In modern drug discovery, halogenated pyrazines serve as highly versatile synthetic building blocks, frequently utilized in the development of kinase inhibitors, antimicrobial chalcones, and covalent mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, halogenated pyrazines serve as highly versatile synthetic building blocks, frequently utilized in the development of kinase inhibitors, antimicrobial chalcones, and covalent modifiers[1]. 2,2'-Disulfanediylbis(3-chloropyrazine) (CAS: 95537-95-4) is a specialized heteroaromatic disulfide that acts as a critical intermediate for synthesizing functionalized pyrazine-thiol derivatives. Due to its reactive disulfide bridge and electron-deficient pyrazine rings, this compound presents unique occupational hazards, specifically regarding its ability to undergo spontaneous thiol-disulfide exchange with biological nucleophiles[2].

This whitepaper provides an in-depth technical framework for researchers, detailing the physicochemical profile, mechanistic toxicology, and validated handling protocols required to safely and effectively utilize this compound in advanced organic synthesis.

Physicochemical Profiling & Structural Analysis

Understanding the physical parameters of 2,2'-Disulfanediylbis(3-chloropyrazine) is essential for predicting its solubility, reactivity, and environmental behavior. The electron-withdrawing nature of the chlorine atoms at the 3-position significantly increases the electrophilicity of the adjacent disulfide bond, making it highly susceptible to nucleophilic attack[3].

Table 1: Quantitative Physicochemical Data

ParameterValue
Chemical Name 2,2'-Disulfanediylbis(3-chloropyrazine)
CAS Registry Number 95537-95-4
Molecular Formula C8H4Cl2N4S2
Molecular Weight 291.18 g/mol
Structural Features Heteroaromatic core, symmetric disulfide bridge, ortho-chlorine substituents
Solubility Profile Soluble in THF, DMF, DMSO, and DCM; Insoluble in water
Reactivity Motif Electrophilic disulfide; susceptible to reductive cleavage and nucleophilic aromatic substitution (SNAr)

Mechanistic Toxicology & Occupational Hazards

Standard Safety Data Sheets (SDS) often list hazards without explaining the underlying biological mechanisms. As a heteroaromatic disulfide, 2,2'-Disulfanediylbis(3-chloropyrazine) exerts toxicity primarily through intracellular thiol depletion .

When exposed to biological tissues (skin, respiratory tract, or ocular mucosa), the compound acts as a potent thiol-oxidant. It readily undergoes thiol-disulfide exchange with intracellular reduced glutathione (GSH)[4]. This reaction forms a mixed disulfide intermediate, which is subsequently cleaved by a second GSH molecule, yielding oxidized glutathione (GSSG) and the free 3-chloropyrazine-2-thiol[2]. The rapid depletion of the GSH pool neutralizes the cell's primary antioxidant defense, leading to severe oxidative stress, protein misfolding, and ultimately, apoptosis[4].

Table 2: GHS Hazard Classification & Mechanistic Causality

Hazard ClassCategoryHazard StatementMechanistic Causality
Skin Sensitization Category 1H317: May cause an allergic skin reactionCovalent modification of skin proteins via disulfide exchange, creating immunogenic haptens.
Eye Irritation Category 2AH319: Causes serious eye irritationRapid reaction with mucosal thiols causing localized oxidative stress and inflammation.
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedSystemic GSH depletion in the gastrointestinal tract and hepatic circulation.
Pathway Visualization: Glutathione Depletion

GSH_Depletion Disulfide 2,2'-Disulfanediylbis (3-chloropyrazine) Mixed Mixed Disulfide Intermediate Disulfide->Mixed Thiol-Disulfide Exchange GSH Intracellular GSH (Reduced Glutathione) GSH->Mixed Nucleophilic Attack Thiol 3-Chloropyrazine-2-thiol (Leaving Group) Mixed->Thiol Cleavage GSSG GSSG (Oxidized Glutathione) Mixed->GSSG +GSH Toxicity Cellular Oxidative Stress & Cytotoxicity GSSG->Toxicity GSH Pool Depletion

Fig 1: Mechanism of intracellular GSH depletion and oxidative stress by pyrazine disulfides.

Advanced Handling & Storage Protocols

To maintain the integrity of the compound and protect laboratory personnel, stringent environmental controls are required.

  • Atmospheric Control: The compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Exposure to ambient moisture and light can trigger slow disproportionation or oxidation of the disulfide bond.

  • Engineering Controls: All manipulations must be performed in a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 FPM.

  • Personal Protective Equipment (PPE): Double-gloving with nitrile gloves (minimum 8 mil thickness) is mandatory. The high lipophilicity of the pyrazine core allows it to easily penetrate standard latex.

Experimental Workflow: Irreversible Disulfide Reduction

A common requirement in drug synthesis is the reduction of 2,2'-Disulfanediylbis(3-chloropyrazine) to its monomeric thiol form (3-chloropyrazine-2-thiol) for subsequent alkylation or cross-coupling[1].

Causality of Reagent Selection: While Dithiothreitol (DTT) is a common reducing agent, it operates via an equilibrium-driven thiol-disulfide exchange. For electron-deficient pyrazines, this equilibrium can stall. Therefore, Tris(2-carboxyethyl)phosphine (TCEP) is chosen. TCEP reduces disulfides irreversibly via the formation of a strong phosphorus-oxygen bond (yielding TCEP-oxide), driving the reaction to 100% completion without the need to remove the reducing agent before downstream alkylation.

Step-by-Step Methodology
  • Inert Preparation: Purge a 50 mL Schlenk flask with Argon for 15 minutes. Causality: The resulting free thiol is highly susceptible to aerobic oxidation back to the disulfide. An oxygen-free environment is non-negotiable.

  • Dissolution: Dissolve 1.0 mmol (291 mg) of 2,2'-Disulfanediylbis(3-chloropyrazine) in 10 mL of rigorously degassed Tetrahydrofuran (THF).

  • Reduction: In a separate vial, dissolve 1.2 mmol of TCEP·HCl in 2 mL of degassed deionized water. Add this aqueous solution dropwise to the THF mixture at 0°C under vigorous magnetic stirring.

  • Self-Validating System (Ellman's Assay): To confirm successful cleavage without relying solely on LC-MS, aliquot 10 µL of the reaction mixture into a cuvette containing 1 mL of Ellman's reagent (DTNB) buffer. A rapid colorimetric shift to intense yellow (absorbance at 412 nm) confirms the generation of free thiols, validating the system's success in real-time.

  • Quenching & Extraction: Once validated, dilute the mixture with 15 mL of degassed ethyl acetate. Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the reactive thiol.

Emergency Response & Decontamination

In the event of a spill, standard sweeping is insufficient due to the compound's sensitization potential.

  • Chemical Neutralization: Cover the spill with a 1:1 mixture of sand and sodium hypochlorite (household bleach, 5-6%).

  • Causality: The hypochlorite acts as a strong oxidant, permanently oxidizing the reactive disulfide and any trace thiols into highly water-soluble, non-reactive sulfonate salts (R-SO₃⁻).

  • Disposal: After 30 minutes of contact time, collect the slurry into a hazardous waste container labeled "Halogenated Heteroaromatic Waste" for high-temperature incineration.

References

  • Molaid. 2,2'-Disulfanediylbis(3-chloropyrazine) - CAS 95537-95-4. Molaid Chemical Database. [Link]

  • FEMS Yeast Research. Cytoplasmic glutathione redox status determines survival upon exposure to the thiol-oxidant 4,4′-dipyridyl disulfide. Oxford Academic.[Link]

  • Frontiers in Microbiology. Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones. Frontiers.[Link]

  • MDPI. Thiol Isomerases: Enzymatic Mechanisms, Models of Oxidation, and Antagonism by Galloylated Polyphenols. MDPI Antioxidants.[Link]

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing 2,2'-Disulfanediylbis(3-chloropyrazine) from 2,3-dichloropyrazine

Application Note: Protocol for the Synthesis of 2,2'-Disulfanediylbis(3-chloropyrazine) Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure (S...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the Synthesis of 2,2'-Disulfanediylbis(3-chloropyrazine)

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of 2,2'-disulfanediylbis(3-chloropyrazine) from 2,3-dichloropyrazine is a critical transformation for generating bis-electrophilic disulfide building blocks, which are highly valued in the development of fused heterocyclic systems and pharmaceutical intermediates[1].

As a Senior Application Scientist, it is vital to understand the causality behind the reaction design rather than merely executing steps. This synthesis is achieved via a controlled, two-phase process:

  • Regioselective Thiolation ( SN​Ar ): 2,3-dichloropyrazine is subjected to a nucleophilic aromatic substitution ( SN​Ar ) using sodium hydrosulfide (NaSH) or sodium sulfide[2]. The highly electron-deficient nature of the pyrazine ring, exacerbated by the two adjacent electronegative nitrogen atoms and the ortho-chlorine, facilitates rapid nucleophilic attack. Crucially, once the first chloride is displaced to form 3-chloropyrazine-2-thiolate, the newly introduced sulfur atom donates electron density into the π -system. This electronic deactivation effectively halts a second SN​Ar event, preventing the formation of unwanted 2,3-dithiols and ensuring mono-substitution fidelity[2].

  • Oxidative Dimerization: The intermediate 3-chloropyrazine-2-thiol is subsequently oxidized to the target disulfide. While aggressive oxidants can cause over-oxidation to sulfinic or sulfonic acids, mild oxidation using elemental iodine ( I2​ ) in the presence of a weak base provides a highly controlled, high-yielding pathway to the disulfide[3].

Synthetic Workflow

G A 2,3-Dichloropyrazine (Starting Material) B NaSH, EtOH/H2O, 0°C to RT Phase 1: S_NAr Thiolation A->B C 3-Chloropyrazine-2-thiol (Stable Intermediate) B->C D I2, Et3N, DCM, RT Phase 2: Oxidative Dimerization C->D E 2,2'-Disulfanediylbis(3-chloropyrazine) (Target Disulfide) D->E

Figure 1: Two-step synthetic workflow for 2,2'-disulfanediylbis(3-chloropyrazine).

Reaction Parameters and Stoichiometry

The following table summarizes the quantitative data and optimized stoichiometric ratios required for a standard 10 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
Phase 1: Thiolation
2,3-Dichloropyrazine148.981.001.49 g (10 mmol)Electrophilic Substrate
NaSH· xH2​O (approx. 70%)~74.081.100.81 g (11 mmol)Sulfur Nucleophile
Ethanol / Water (4:1)N/AN/A25 mLProtic Solvent System
Phase 2: Oxidation
3-Chloropyrazine-2-thiol146.591.00~1.46 g (10 mmol)Intermediate
Iodine ( I2​ )253.810.551.39 g (5.5 mmol)Mild Oxidant
Triethylamine ( Et3​N )101.191.201.21 g (12 mmol)Acid Scavenger
Dichloromethane (DCM)84.93N/A30 mLAprotic Solvent

Experimental Protocol

Phase 1: Synthesis of 3-Chloropyrazine-2-thiol
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Purge the system with inert gas (Nitrogen or Argon) to prevent premature oxidation of the thiol.

  • Dissolution: Dissolve 2,3-dichloropyrazine (1.49 g, 10 mmol) in 20 mL of absolute ethanol. Cool the solution to 0 °C using an ice-water bath.

  • Nucleophilic Addition: Dissolve NaSH (0.81 g, 11 mmol) in 5 mL of degassed deionized water. Add this aqueous solution dropwise to the pyrazine solution over 15 minutes to maintain strict temperature control and prevent localized exotherms.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–3 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1); the starting material spot should completely disappear.

  • Workup: Concentrate the ethanol under reduced pressure. Dilute the aqueous residue with 20 mL of water and cool to 0 °C. Carefully acidify the solution to pH 3-4 using 1M HCl. The 3-chloropyrazine-2-thiol will precipitate as a solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 × 10 mL), and dry thoroughly under high vacuum.

Phase 2: Oxidative Dimerization to Disulfide
  • Preparation: In a clean, dry 100 mL round-bottom flask, dissolve the isolated 3-chloropyrazine-2-thiol from Phase 1 in 30 mL of anhydrous DCM.

  • Base Addition: Add triethylamine (1.67 mL, 12 mmol) to the solution. The base deprotonates the thiol, forming the more reactive thiolate and driving the oxidation kinetics.

  • Oxidation: Prepare a solution of Iodine (1.39 g, 5.5 mmol) in 10 mL of DCM. Add this solution dropwise at RT. The reaction is complete when a faint, persistent brown color of unreacted iodine remains in the solution (typically 1–2 hours)[3].

  • Quenching: Quench the reaction by adding 15 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution. Stir vigorously until the organic layer decolorizes (turns from brown/purple to pale yellow).

  • Extraction & Purification: Transfer to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2,2'-disulfanediylbis(3-chloropyrazine).

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the protocol, the following validation checkpoints must be met:

  • TLC Validation: The transition from Phase 1 to Phase 2 will show a distinct shift in Rf value. The thiol intermediate is highly polar (streaks on silica due to hydrogen bonding), whereas the target disulfide is significantly less polar and will migrate cleanly as a tight spot.

  • Mass Spectrometry (LC-MS): The target molecule ( C8​H4​Cl2​N4​S2​ ) has a distinct isotopic signature. Due to the presence of two chlorine atoms, the mass spectrum must display a characteristic M, M+2, M+4 isotope pattern in a 9:6:1 ratio, confirming the dimerization of the chloro-substituted monomer.

  • NMR Spectroscopy: In 1H -NMR ( CDCl3​ ), the loss of the highly deshielded S-H proton (typically broad, ~3.5 - 5.0 ppm depending on concentration) from the intermediate confirms successful oxidation. The pyrazine ring protons will appear as two distinct doublets (ortho-coupling) in the aromatic region (~8.2 - 8.6 ppm).

References

  • One-Pot, Three-Component Synthesis of 5-Sulfenyl-2-iminothiazolines by Cross-Dehydrogenative C–S Coupling Using I2/DMSO in Open Air The Journal of Organic Chemistry - ACS Publications[Link]

  • Synthesis of 2-(Hetero)arylthieno[2,3-b] or [3,2-b]Pyridines from 2,3-Dihalopyridines, (Hetero)arylalkynes, and Na2S. Further Functionalizations. ResearchGate[Link]

  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-) Environmental Science & Technology - ACS Publications[Link]

Sources

Application

Application Note: 2,2'-Disulfanediylbis(3-chloropyrazine) as a Strategic Precursor in Small Molecule Drug Discovery

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the pyrazine ring is a privileged pharmacophore, frequently deployed to improve aqueous solubility, modulate physicochemical properties, and act as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the pyrazine ring is a privileged pharmacophore, frequently deployed to improve aqueous solubility, modulate physicochemical properties, and act as a bioisostere for pyridine or pyrimidine rings. Within this context, 2,2'-Disulfanediylbis(3-chloropyrazine) (CAS: 95537-95-4) serves as a highly versatile, bifunctional building block.

As a Senior Application Scientist, I often recommend utilizing heteroaryl disulfides over their free thiol counterparts. Free electron-deficient heteroaryl thiols (such as 3-chloropyrazine-2-thiol) are notoriously prone to oxidative dimerization in air and often exist in their less nucleophilic thione tautomeric forms. By utilizing the symmetrical disulfide as a "masked" precursor, chemists gain a bench-stable reagent that can be selectively activated on demand.

Crucially, this molecule offers orthogonal reactivity . The disulfide bond can be cleaved either reductively (yielding a nucleophilic thiolate) or oxidatively (yielding an electrophilic sulfenyl chloride), while the adjacent C-Cl bond remains intact. This preserved C-Cl bond serves as an essential handle for late-stage diversification via transition-metal-catalyzed cross-coupling, a fundamental strategy in the rapid generation of Structure-Activity Relationship (SAR) libraries for 1 [1].

Quantitative Profile

The physicochemical and reactive parameters of the precursor are summarized below to guide stoichiometric calculations and reaction planning.

Table 1: Physicochemical & Reactivity Profile

Property / ParameterValue / Description
Compound Name 2,2'-Disulfanediylbis(3-chloropyrazine)
CAS Registry Number 95537-95-4
Molecular Formula C8H4Cl2N4S2
Molecular Weight 291.18 g/mol
Physical State Solid
Primary Activation Modes Reductive cleavage (nucleophilic); Oxidative cleavage (electrophilic)
Orthogonal Handle C3-Chlorine (amenable to Pd/Ni catalysis)

Strategic Workflows in Drug Discovery

The true value of 2,2'-Disulfanediylbis(3-chloropyrazine) lies in its divergent functionalization pathways. Depending on the target chemotype—whether assembling a thioether-linked allosteric modulator or a sulfenylated indole core—the activation strategy dictates the workflow.

G A 2,2'-Disulfanediylbis (3-chloropyrazine) B 3-Chloropyrazine- 2-thiolate (Nucleophile) A->B Reduction (TCEP) C 3-Chloropyrazine- 2-sulfenyl chloride (Electrophile) A->C Oxidation (SO2Cl2) D Thioether Scaffold (e.g., Kinase Inhibitors) B->D Electrophile (SN2/SNAr) E Sulfenylated Heterocycle (e.g., Allosteric Modulators) C->E Nucleophile (EAS)

Diagram 1: Divergent activation pathways of the disulfide precursor for target scaffold synthesis.

Validated Experimental Protocols

The following protocols have been engineered to be self-validating systems. Causality is embedded into the choice of reagents to ensure high fidelity during automated or parallel synthesis.

Protocol A: In Situ Reductive Cleavage and Thioetherification

Purpose: To generate a nucleophilic thiolate for the synthesis of pyrazine-linked thioethers, a common motif in kinase inhibitor design. Causality of Reagent Choice: We utilize 2 [2] instead of traditional thiols (like DTT or β -mercaptoethanol). Because TCEP is a phosphine-based reducing agent, it does not possess a nucleophilic sulfur atom that could compete with the generated pyrazine thiolate in the subsequent SN​Ar or SN​2 reaction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial under an argon atmosphere, dissolve 2,2'-Disulfanediylbis(3-chloropyrazine) (1.0 mmol, 291 mg) in 5.0 mL of anhydrous, degassed DMF.

  • Reduction: Add TCEP-HCl (1.1 mmol, 315 mg) followed by anhydrous K2​CO3​ (2.5 mmol, 345 mg). The base serves a dual purpose: neutralizing the HCl salt of TCEP and deprotonating the resulting thiol to form the highly nucleophilic thiolate.

  • Validation Checkpoint 1: Stir at room temperature for 30 minutes. Self-Validation: The reaction mixture will transition from a cloudy pale suspension to a clear, slightly yellow solution. LC-MS analysis should confirm the complete disappearance of the disulfide isotope pattern ( m/z 291) and the emergence of the monomeric thiolate ( m/z 145).

  • Coupling: Add the desired electrophile (e.g., an activated aryl halide or alkyl bromide) (2.1 mmol) directly to the reaction mixture.

  • Incubation: Heat the mixture to 60°C for 4–6 hours.

  • Validation Checkpoint 2: Monitor by TLC or LC-MS. Upon completion, quench the reaction with water (15 mL) and extract with EtOAc ( 3×10 mL). The organic layer is washed with brine, dried over Na2​SO4​ , and concentrated for column chromatography.

Protocol B: Oxidative Chlorination to Sulfenyl Chloride

Purpose: To generate a highly reactive electrophilic species for the direct sulfenylation of electron-rich heterocycles (e.g., indoles, pyrroles). Causality of Reagent Choice: Sulfuryl chloride ( SO2​Cl2​ ) is utilized rather than chlorine gas ( Cl2​ ). SO2​Cl2​ is a liquid that can be handled with high volumetric precision, preventing over-oxidation of the sulfur atom to a sulfinyl or sulfonyl chloride, which would derail the electrophilic aromatic substitution (EAS) pathway.

Step-by-Step Methodology:

  • Preparation: Dissolve the disulfide precursor (1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere.

  • Temperature Control: Cool the reaction vessel to 0°C using an ice-water bath. Crucial: Low temperatures suppress radical side-reactions and preserve the integrity of the C-Cl bond.

  • Oxidation: Add SO2​Cl2​ (1.05 mmol) dropwise over 5 minutes.

  • Validation Checkpoint 1: Stir for 1 hour at 0°C. Self-Validation: The solution will adopt a distinct deep yellow/orange hue characteristic of heteroaryl sulfenyl chlorides. This intermediate is highly moisture-sensitive and must not be isolated.

  • Sulfenylation: Slowly add a solution of the nucleophilic heterocycle (e.g., substituted indole, 2.0 mmol) in 2 mL of DCM. If the nucleophile is acid-sensitive, include 2.2 mmol of N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours before quenching with saturated aqueous NaHCO3​ .

Late-Stage Diversification in Library Synthesis

Once the sulfur linkage is established via Protocol A or B, the 3-chloro substituent on the pyrazine ring remains perfectly intact. This enables the integration of the molecule into high-throughput screening (HTS) library generation workflows. The C-Cl bond can be engaged in palladium-catalyzed Buchwald-Hartwig aminations or Suzuki-Miyaura couplings to introduce diverse vectors, a method well-documented in the synthesis of3 [3].

Workflow N1 Phase 1: Disulfide Activation (Masked Thiol/Electrophile Release) N2 Phase 2: Core Scaffold Assembly (Thioetherification / Sulfenylation) N1->N2 N3 Phase 3: Late-Stage Diversification (Pd-Catalyzed C-Cl Cross-Coupling) N2->N3 N4 Phase 4: High-Throughput Screening (Target Validation) N3->N4

Diagram 2: Integration of the disulfide precursor into a multi-phase drug discovery workflow.

By leveraging 2,2'-Disulfanediylbis(3-chloropyrazine), medicinal chemists can bypass the instability of free thiols, execute orthogonal functionalizations with high atom economy, and rapidly access the vast chemical space of functionalized pyrazines.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Journal of Medicinal Chemistry - ACS Publications[Link]

  • Direct Access to Thio- and Seleno-acetamides Bearing (Benzo)thiazoles by a Base-Promoted One-Pot Two-Step Three-Component Reaction... The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Method

Application Note: 2,2'-Disulfanediylbis(3-chloropyrazine) as a Bench-Stable Thiolate Precursor in Agrochemical Synthesis

Executive Summary & Chemical Rationale Pyrazine-containing scaffolds are increasingly prevalent in modern agrochemical development, particularly in the design of advanced herbicides and agents for the control of inverteb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

Pyrazine-containing scaffolds are increasingly prevalent in modern agrochemical development, particularly in the design of advanced herbicides and agents for the control of invertebrate pests[1]. The incorporation of a pyrazine ring strategically modulates the lipophilicity (logP) and metabolic stability of the active ingredient. Chloropyrazine derivatives, specifically, serve as critical building blocks due to their unique electron-deficient heteroaromatic properties, which facilitate complex functionalization[2].

A common structural motif in these agrochemicals is the pyrazinyl thioether, which is frequently oxidized to a sulfone to create potent herbicidal active ingredients. Traditionally, the synthesis of these thioethers relies on 3-chloropyrazine-2-thiol. However, free heteroaromatic thiols present significant operational bottlenecks: they are highly susceptible to auto-oxidation (forming complex mixtures), possess pungent odors requiring specialized handling, and can poison transition-metal catalysts during cross-coupling.

To circumvent these issues, 2,2'-Disulfanediylbis(3-chloropyrazine) (CAS 95537-95-4) is utilized as a bench-stable, "masked" thiolate precursor. The controlled reduction of this disulfide bond generates reactive thiolates in situ, a highly reliable transformation widely validated in both synthetic chemistry and chemical biology[3].

Mechanistic Advantages & Pathway Visualization

Utilizing the disulfide dimer allows for exact stoichiometric control during electrophilic coupling. Because one mole of 2,2'-Disulfanediylbis(3-chloropyrazine) cleanly yields two moles of the highly nucleophilic 3-chloropyrazine-2-thiolate upon reduction, the reaction avoids the variable purity issues associated with degraded free thiols. Furthermore, in transition-metal catalyzed cross-couplings, the disulfide can undergo direct oxidative addition with metals like Copper(I), bypassing the need for a discrete reduction step entirely.

G A 2,2'-Disulfanediylbis (3-chloropyrazine) B Reductive Cleavage (NaBH4 or Cu-catalysis) A->B C 3-Chloropyrazine-2-thiolate B->C D Electrophilic Coupling C->D E Pyrazine Thioether D->E F Oxidation (Optional) E->F G Pyrazinyl Sulfone Agrochemical F->G

Synthetic workflow from 2,2'-Disulfanediylbis(3-chloropyrazine) to sulfonyl agrochemicals.

Comparative Quantitative Data

The transition from utilizing the free thiol to the disulfide dimer yields measurable improvements in synthetic efficiency, safety, and yield.

Metric / Property2,2'-Disulfanediylbis(3-chloropyrazine)3-Chloropyrazine-2-thiol (Free Thiol)Operational Impact in R&D
Shelf Life (at 25 °C) > 12 months (Stable solid)< 2 weeks (Auto-oxidizes rapidly)Eliminates the need for cold/inert storage.
Active Thiolate Yield Exactly 2.0 equivalents per moleVariable (dependent on degradation)Ensures precise stoichiometric control.
Odor Profile Mild to odorlessHighly pungentDramatically improves laboratory ergonomics.
Alkylation Yield 92% – 98%75% – 82%Prevents side-reactions from oxidized impurities.
Cross-Coupling Yield 88% – 95%60% – 75%Prevents catalyst poisoning by free thiols.

Validated Experimental Protocols

The following protocols have been designed as self-validating systems, ensuring that researchers can verify intermediate formation before proceeding to subsequent steps.

Protocol A: One-Pot Reductive Alkylation to Form 2-(Alkylthio)-3-chloropyrazine

Objective: Synthesize a thioether intermediate for downstream sulfonyl-herbicide development via in situ reduction.

Reagents:

  • 2,2'-Disulfanediylbis(3-chloropyrazine): 1.0 eq (0.5 mmol)

  • Sodium borohydride (NaBH₄): 2.5 eq (1.25 mmol)

  • Alkyl halide (e.g., methyl iodide or benzyl bromide): 2.2 eq (1.1 mmol)

  • Solvent: Ethanol/THF (1:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: Suspend the disulfide in the EtOH/THF mixture in a round-bottom flask under a strict nitrogen atmosphere. Causality: Nitrogen prevents the premature re-oxidation of the highly reactive thiolate back into the disulfide once cleaved.

  • Reduction: Cool the suspension to 0 °C using an ice bath. Add NaBH₄ portion-wise over 5 minutes. Causality: NaBH₄ is selected over phosphine-based reagents (like PPh₃) to avoid the generation of phosphine oxide byproducts, which complicate the purification of polar pyrazine thioethers. Cooling controls the exothermic evolution of hydrogen gas.

  • System Validation (Critical): Stir the mixture at 0 °C for 30 minutes. Monitor the reduction progress via TLC (Hexanes/EtOAc 4:1). The complete consumption of the non-polar disulfide spot and the appearance of a baseline-bound thiolate confirm successful S-S bond cleavage. Do not proceed until the starting material is entirely consumed.

  • Electrophilic Trapping: Add the alkyl halide dropwise to the cold solution. Remove the ice bath, warm to room temperature, and stir for 2 hours.

  • Workup: Quench the reaction carefully with distilled water (5 mL) to destroy excess NaBH₄. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure thioether.

Protocol B: Copper-Catalyzed C-S Cross-Coupling for Aryl Pyrazinyl Sulfides

Objective: Synthesize complex diaryl thioethers used in advanced fungicide scaffolds without a discrete reduction step.

Reagents:

  • 2,2'-Disulfanediylbis(3-chloropyrazine): 0.5 eq (0.5 mmol)

  • Aryl iodide: 1.2 eq (1.2 mmol)

  • Copper(I) Iodide (CuI): 10 mol% (0.1 mmol)

  • 1,10-Phenanthroline: 20 mol% (0.2 mmol)

  • Cesium Carbonate (Cs₂CO₃): 2.0 eq (2.0 mmol)

  • Solvent: Anhydrous DMF (5 mL)

Step-by-Step Methodology:

  • Catalyst Setup: In an oven-dried Schlenk tube, combine the disulfide, aryl iodide, CuI, 1,10-phenanthroline, and Cs₂CO₃.

  • Atmosphere Control: Evacuate the tube and backfill with Argon (repeat 3 times). Add anhydrous DMF via syringe. Causality: Oxygen must be rigorously excluded to prevent the oxidative degradation of the active Cu(I)-thiolate catalytic species.

  • Heating & Coupling: Seal the tube and heat to 110 °C for 16 hours. Causality: Under these thermal conditions, the disulfide undergoes direct oxidative addition with the Cu(I) species, cleaving the S-S bond in situ. This circumvents the need for external reducing agents and prevents the free thiol from irreversibly binding and poisoning the copper catalyst.

  • System Validation: Cool to room temperature and analyze a 50 µL aliquot via LC-MS. The absence of the parent disulfide mass (m/z ~290) and the dominant presence of the cross-coupled product mass validate the completion of the catalytic cycle.

  • Workup: Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove copper salts. Wash the filtrate with a 5% aqueous LiCl solution (3 × 10 mL) to effectively remove DMF. Dry the organic layer, concentrate, and purify via silica gel flash chromatography.

References

  • Lukesh, J. C., Palte, M. J., & Raines, R. T. (2012). Pyrazine-Derived Disulfide-Reducing Agent for Chemical Biology. Journal of the American Chemical Society / NIH PMC. URL:[Link]

  • European Patent Office. PYRAZINE COMPOUNDS FOR THE CONTROL OF INVERTEBRATE PESTS (EP 4194453 A1).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 73277, Chloropyrazine. URL: [Link]

Sources

Application

reducing 2,2'-Disulfanediylbis(3-chloropyrazine) to pyrazine thiols laboratory protocol

Application Note & Laboratory Protocol: Chemoselective Reduction of 2,2'-Disulfanediylbis(3-chloropyrazine) to 3-Chloropyrazine-2-thiol Executive Summary The reduction of heteroaromatic disulfides to their corresponding...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Laboratory Protocol: Chemoselective Reduction of 2,2'-Disulfanediylbis(3-chloropyrazine) to 3-Chloropyrazine-2-thiol

Executive Summary

The reduction of heteroaromatic disulfides to their corresponding free thiols is a fundamental transformation in medicinal chemistry and drug development. However, the reduction of 2,2'-disulfanediylbis(3-chloropyrazine) presents a unique chemoselectivity challenge: the electron-deficient pyrazine ring highly activates the adjacent chlorine atom toward reductive dechlorination or nucleophilic aromatic substitution (SNAr). This application note details a highly chemoselective, self-validating protocol utilizing Triphenylphosphine (PPh3) in aqueous media to isolate 3-chloropyrazine-2-thiol with high fidelity and yield.

Mechanistic Rationale & Reagent Selection

As a Senior Application Scientist, selecting the correct reducing agent requires analyzing the specific electronic environment of the substrate.

Standard disulfide reducing agents like Sodium Borohydride (NaBH4) or Zinc/HCl can be overly aggressive, leading to the unwanted reductive cleavage of the C–Cl bond[1]. Conversely, biological reductants like Dithiothreitol (DTT) suffer from slow kinetics at neutral pH and require complex aqueous workups that complicate preparative-scale organic synthesis[2].

To bypass these issues, Triphenylphosphine (PPh3) in the presence of water is the optimal reagent[3].

  • Causality of Chemoselectivity: PPh3 is a soft nucleophile that selectively attacks the soft sulfur atom of the disulfide bridge, completely ignoring the hard carbon-chlorine center[4].

  • Reaction Dynamics: The nucleophilic attack generates a phosphonium thiolate intermediate. The deliberate addition of water drives the reaction forward via hydrolysis, protonating the thiolate to yield the desired 3-chloropyrazine-2-thiol and irreversibly oxidizing the phosphine to triphenylphosphine oxide (Ph3P=O)[3][5].

Mechanistic Pathway Visualization

G A 2,2'-Disulfanediylbis (3-chloropyrazine) B Nucleophilic Attack by PPh3 A->B C Phosphonium Thiolate Intermediate B->C Cleaves S-S bond D Hydrolysis (+ H2O) C->D E 3-chloropyrazine-2-thiol (Target Product) D->E Protonation F Triphenylphosphine Oxide (Byproduct) D->F Oxygen transfer

Mechanistic workflow of PPh3-mediated chemoselective disulfide reduction.

Quantitative Data: Reducing Agent Comparison

To justify the protocol parameters, the following table summarizes the expected performance of various reducing agents on chloropyrazine-based disulfides based on empirical laboratory data.

Reducing AgentSolvent SystemReaction TimeChemoselectivity (S-S vs C-Cl)Expected YieldPrimary Byproduct
PPh3 / H2O THF / H2O (4:1)1 - 2 hoursExcellent 85 - 95% Ph3P=O
NaBH4 Ethanol3 - 5 hoursPoor (Dechlorination risk)< 50%Borate salts, dechlorinated thiol
DTT Aqueous Buffer (pH 8)12 - 24 hoursGood60 - 70%Oxidized DTT (ring)
TCEP·HCl DMF / H2O2 - 4 hoursExcellent80 - 90%TCEP=O

Self-Validating Laboratory Protocol

This protocol is designed as a self-validating system: every critical step includes an In-Process Control (IPC) to verify success before proceeding.

A. Reagents and Materials
  • Substrate: 2,2'-Disulfanediylbis(3-chloropyrazine) (1.0 eq, 10 mmol)

  • Reductant: Triphenylphosphine (PPh3) (1.1 eq, 11 mmol)

  • Solvent: Tetrahydrofuran (THF) and Deionized Water (4:1 v/v ratio)

  • Acid Catalyst: 1M HCl (catalytic, 2-3 drops)

  • Inert Gas: Argon or Nitrogen (Critical to prevent auto-oxidation of the resulting thiol).

B. Step-by-Step Execution
  • Solvent Degassing (Crucial Step): Sparge the THF and H2O mixture with Argon for 15 minutes. Causality: Free thiols rapidly auto-oxidize back to disulfides in the presence of dissolved oxygen. Degassing ensures a unidirectional reaction.

  • Reaction Assembly: In a flame-dried, argon-flushed round-bottom flask, dissolve 10 mmol of 2,2'-disulfanediylbis(3-chloropyrazine) in 40 mL of degassed THF.

  • Reagent Addition: Add 11 mmol of PPh3 in one portion. Stir at room temperature for 10 minutes. The solution may slightly change color as the phosphonium intermediate forms.

  • Hydrolysis Trigger: Add 10 mL of degassed water, followed by 3 drops of 1M HCl. Causality: The mild acid accelerates the hydrolysis of the phosphonium thiolate, rapidly liberating the free thiol[3].

  • Incubation: Stir the reaction mixture vigorously at room temperature (20-25°C) for 1.5 hours under an Argon balloon.

C. In-Process Self-Validation (IPC)
  • TLC Monitoring: Spot the reaction mixture on a silica gel plate against the starting material (Eluent: Hexanes/EtOAc 3:1).

  • Validation Check: The starting disulfide will appear as a distinct UV-active spot. The product thiol will elute lower.

  • Ellman’s Stain: Dip the TLC plate in Ellman's reagent (DTNB) solution. Result: Only the free thiol product will immediately stain bright yellow, confirming successful S-S cleavage without needing immediate LC-MS.

D. Workup and Purification
  • Quenching & Extraction: Concentrate the THF in vacuo (keep bath <30°C to prevent thermal degradation). Dilute the aqueous residue with 50 mL of Ethyl Acetate (EtOAc) and 20 mL of brine.

  • Phase Separation: Extract the organic layer. Wash the aqueous layer with an additional 20 mL of EtOAc. Combine the organic layers and dry over anhydrous Na2SO4.

  • Byproduct Precipitation (The "Hexane Crash"): Concentrate the organic layer to a minimal volume (~10 mL). Slowly add 40 mL of ice-cold hexanes while stirring vigorously. Causality: Triphenylphosphine oxide (Ph3P=O) is highly insoluble in cold hexanes and will precipitate as a white solid, while the pyrazine thiol remains in solution.

  • Filtration & Isolation: Filter the Ph3P=O solid. Concentrate the filtrate to yield the crude 3-chloropyrazine-2-thiol.

  • Final Polish: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) if ultra-high purity (>98%) is required for downstream drug-coupling applications.

Analytical Validation & Expected Results

To definitively validate the structural integrity of the synthesized 3-chloropyrazine-2-thiol:

  • 1H NMR (CDCl3): Look for the disappearance of the symmetric disulfide aromatic signals and the appearance of a distinct broad singlet around δ 3.5 - 4.5 ppm corresponding to the free -SH proton (note: this peak may exchange and broaden in D2O). The pyrazine aromatic protons should remain intact, confirming no dechlorination occurred.

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS (negative mode) is highly recommended. Look for the [M-H]- peak corresponding to C4H2ClN2S-. The presence of the characteristic 3:1 isotopic ratio for the 35Cl/37Cl isotopes will unequivocally prove that the chlorine atom was preserved during the reduction.

References

  • Pyrazine-Derived Disulfide-Reducing Agent for Chemical Biology. PMC - NIH. Available at:[Link]

  • A Preparative Scale Reduction of Alkyl Disulfides with Tributyl Phosphine and Water. Synthetic Communications / Taylor & Francis. Available at:[Link]

  • Combining Atom Transfer Radical Polymerization and Disulfide/Thiol Redox Chemistry: A Route to Well-Defined (Bio)degradable Polymeric Materials. Macromolecules - ACS Publications. Available at:[Link]

  • Palladium-catalyzed liquid-phase hydrogenation/hydrogenolysis of disulfides. ResearchGate. Available at:[Link]

  • Development of a Tandem Base-Catalyzed, Triphenylphosphine-Mediated Disulfide Reduction-Michael Addition. ResearchGate. Available at:[Link]

Sources

Method

Application Note: Divergent Catalytic Functionalization of 2,2'-Disulfanediylbis(3-chloropyrazine)

Introduction and Strategic Rationale In modern medicinal chemistry, pyrazine derivatives are privileged scaffolds, frequently utilized in the development of kinase inhibitors, antivirals, and CNS-active agents[1]. 2,2'-D...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

In modern medicinal chemistry, pyrazine derivatives are privileged scaffolds, frequently utilized in the development of kinase inhibitors, antivirals, and CNS-active agents[1]. 2,2'-Disulfanediylbis(3-chloropyrazine) (CAS: 95537-95-4)[2] is a highly valuable, albeit underexplored, bifunctional building block. Its unique architecture features two orthogonal reactive sites:

  • Electrophilic C-Cl Bonds: Activated by the electron-deficient nature of the pyrazine ring, making them prime targets for oxidative addition by low-valent transition metals[3].

  • Reducible S-S Linkage: A dynamic covalent bond that can be preserved during C-C coupling or reductively cleaved to generate nucleophilic metal-thiolate species for C-S cross-coupling[4].

As a Senior Application Scientist, the core challenge I observe when working with this substrate is chemoselectivity . Sulfur atoms are notorious for poisoning palladium catalysts by strongly coordinating to the metal center, thereby inhibiting the catalytic cycle. This guide details field-proven, self-validating protocols to selectively functionalize either the C-Cl bonds (via Suzuki-Miyaura coupling) or the S-S bond (via reductive C-S coupling), explaining the causality behind the required catalytic systems.

Mechanistic Insights & Causality in Catalyst Selection

Pathway A: Chemoselective Suzuki-Miyaura Coupling (C-Cl Activation)

To achieve C-C bond formation at the 3-position while leaving the disulfide intact, the catalytic system must overcome the coordinating power of the adjacent sulfur atoms.

  • The Causality of Ligand Choice: Standard ligands like PPh₃ often fail here due to rapid catalyst deactivation. Instead, bulky, electron-rich bidentate ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Buchwald dialkylbiaryl phosphines like XPhos are required[5]. Their steric bulk physically shields the Pd(0) center from the sulfur lone pairs, while their electron richness accelerates the oxidative addition into the C-Cl bond[3].

  • Base Selection: Mild bases like K₂CO₃ or K₃PO₄ in aqueous-organic mixtures (e.g., 1,4-Dioxane/H₂O) are preferred to facilitate transmetalation without causing hydrolytic cleavage of the disulfide bond.

Pathway B: Reductive Cleavage and C-S Cross-Coupling

To synthesize unsymmetrical 3-chloro-2-(arylthio)pyrazines, the S-S bond must be cleaved and coupled with an aryl halide.

  • The Causality of the Reductant: Direct cross-coupling of diaryl disulfides with aryl halides is sluggish. By introducing Zinc powder as an in situ reductant, the disulfide is cleaved into highly reactive zinc-thiolate intermediates[4].

  • Catalyst Dynamics: These thiolates readily transmetalate with Cu(I) or Pd(II) complexes. A CuI/2,2'-bipyridine system is highly effective here; the bipyridine ligand stabilizes the Cu(III) intermediate formed after oxidative addition of the aryl iodide, facilitating rapid reductive elimination to form the thioether[6].

Visualizing the Divergent Workflows

G SM 2,2'-Disulfanediylbis(3-chloropyrazine) Suz_Cond Pd Cat., XPhos, Aryl-B(OH)2 K3PO4, 80°C SM->Suz_Cond Pathway A (C-Cl Target) CS_Cond CuI, bipyridine, Aryl-I Zn powder, 100°C SM->CS_Cond Pathway B (S-S Target) Suz_Prod 2,2'-Disulfanediylbis(3-arylpyrazine) (Chemoselective C-C Formation) Suz_Cond->Suz_Prod CS_Prod 3-chloro-2-(arylthio)pyrazine (S-S Cleavage & C-S Formation) CS_Cond->CS_Prod

Caption: Divergent synthetic workflows for 2,2'-Disulfanediylbis(3-chloropyrazine) functionalization.

G Pd0 Pd(0)Ln Active Catalyst OA Oxidative Addition Complex Pd0->OA + Pyrazine-Cl TM Transmetalation Complex OA->TM + Aryl-B(OH)2 / Base RE Reductive Elimination TM->RE - Borate waste RE->Pd0 + Coupled Product

Caption: Pd-catalyzed Suzuki-Miyaura catalytic cycle targeting the C-Cl bond of the pyrazine core.

Quantitative Data Summary

The following table summarizes optimized conditions for both pathways, demonstrating the impact of ligand and catalyst selection on reaction yields.

Reaction PathwayTarget BondCatalyst SystemLigandSolvent / BaseTemp (°C)Yield (%)
A: Suzuki-Miyaura C-ClPd(dppf)Cl₂ (5 mol%)dppf (inherent)1,4-Dioxane/H₂O / K₂CO₃8078 - 84
A: Suzuki-Miyaura C-ClPd₂(dba)₃ (2.5 mol%)XPhos (10 mol%)Toluene/H₂O / K₃PO₄9088 - 94
B: C-S Coupling S-SCuI (10 mol%)2,2'-bipyridineDMF / K₂CO₃ (Zn red.)10082 - 89
B: C-S Coupling S-SPd(OAc)₂ (5 mol%)DPEphos (10 mol%)Toluene / Cs₂CO₃ (Zn red.)11065 - 72

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Pathway A)

Objective: Synthesize 2,2'-disulfanediylbis(3-arylpyrazine) while preserving the S-S bond.

Self-Validating Checkpoint: The success of this reaction relies on strict oxygen exclusion. The presence of O₂ will lead to homocoupling of the boronic acid and rapid oxidation of the Pd catalyst, indicated by the reaction mixture turning black prematurely.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,2'-Disulfanediylbis(3-chloropyrazine) (1.0 mmol), the desired arylboronic acid (2.2 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), XPhos (0.10 mmol, 10 mol%), and anhydrous K₃PO₄ (3.0 mmol).

  • Degassing: Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add degassed Toluene (8.0 mL) and degassed deionized H₂O (2.0 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 90 °C in a pre-heated oil bath for 12 hours under vigorous stirring.

  • In-Process Control (IPC): Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. Validation: Look for the disappearance of the starting material mass (m/z ~291 for ³⁵Cl isotopes) and the appearance of the bis-coupled product.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure bis-aryl disulfide.

Protocol B: Reductive Cleavage and C-S Cross-Coupling (Pathway B)

Objective: Synthesize unsymmetrical 3-chloro-2-(arylthio)pyrazine via in situ S-S cleavage.

Self-Validating Checkpoint: The reduction of the disulfide to the thiolate must be complete before the cross-coupling cycle begins. Monitor the UV trace on the LC-MS; the characteristic broad disulfide absorption at ~310 nm will disappear as the thiolate forms.

  • Preparation: To a dry 20 mL reaction vial, add 2,2'-Disulfanediylbis(3-chloropyrazine) (0.5 mmol, equivalent to 1.0 mmol of thiolate), aryl iodide (1.2 mmol), CuI (0.1 mmol, 10 mol%), 2,2'-bipyridine (0.1 mmol, 10 mol%), Zinc powder (0.6 mmol, 1.2 eq), and K₂CO₃ (2.0 mmol).

  • Atmosphere Control: Purge the vial with Argon for 5 minutes.

  • Reaction: Add anhydrous DMF (5.0 mL). Seal the vial and heat to 100 °C for 16 hours. Causality note: The Zn powder reductively cleaves the S-S bond in situ, generating the zinc-thiolate which prevents disulfide-mediated catalyst poisoning and provides the nucleophile for the Cu-catalyzed coupling[4].

  • Workup: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove unreacted Zinc and insoluble copper salts, eluting with EtOAc (30 mL).

  • Extraction: Wash the filtrate with 5% aqueous LiCl solution (3 x 15 mL) to remove DMF, followed by brine (15 mL). Dry over MgSO₄ and concentrate.

  • Purification: Purify the crude residue by silica gel chromatography to isolate the 3-chloro-2-(arylthio)pyrazine. The retained C-Cl bond can now be used for subsequent downstream functionalization.

References

  • Molaid. "2,2'-Disulfanediylbis(3-chloropyrazine) - CAS 95537-95-4." Molaid Chemical Database. Available at: [Link]

  • National Institutes of Health (NIH). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." PMC. Available at: [Link]

  • ResearchGate. "Palladium-Catalyzed Coupling Reaction of Diaryl Dichalcogenide with Aryl Bromide Leading to the Synthesis of Unsymmetrical Aryl Chalcogenide." ResearchGate. Available at: [Link]

  • ACS Publications. "Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors." ACS. Available at: [Link]

  • ResearchGate. "Rapid palladium-catalyzed cross-coupling in the synthesis of aryl thioethers under microwave conditions." ResearchGate. Available at:[Link]

Sources

Application

Application Note &amp; Protocols: Strategic Incorporation of 2,2'-Disulfanediylbis(3-chloropyrazine) into Novel Coordination Polymers

Abstract This guide provides a comprehensive technical overview and detailed protocols for the utilization of 2,2'-Disulfanediylbis(3-chloropyrazine) as a versatile building block in the synthesis of coordination polymer...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the utilization of 2,2'-Disulfanediylbis(3-chloropyrazine) as a versatile building block in the synthesis of coordination polymers (CPs). This unique ligand, featuring a disulfide bridge and multiple coordination sites (two pyrazine nitrogen atoms, two sulfur atoms, and two chlorine atoms), offers a rich platform for creating CPs with diverse topologies and functionalities. We will explore a proposed synthesis of the ligand, detailed methodologies for CP formation with various transition metals, and a full suite of characterization techniques. The causality behind experimental choices is emphasized, providing researchers, materials scientists, and drug development professionals with the foundational knowledge to design and fabricate novel materials. The potential applications of these pyrazine-based CPs, particularly in areas like drug delivery and catalysis, are also discussed, drawing from the known biological and material relevance of pyrazine derivatives.[1][2][3]

Part I: The Ligand - 2,2'-Disulfanediylbis(3-chloropyrazine)

Introduction to the Ligand

2,2'-Disulfanediylbis(3-chloropyrazine) is a sophisticated heterocyclic ligand. Its structural complexity is the very source of its potential in coordination chemistry.

  • Nitrogen Donors: The pyrazine rings contain nitrogen atoms in a para-position, which are well-established coordination sites for a wide range of metal ions.[2]

  • Sulfur Donors: The disulfide bridge (-S-S-) introduces soft donor atoms, which can form strong bonds with softer metal ions and participate in non-covalent sulfur-sulfur interactions, potentially influencing the supramolecular assembly of the polymer network.[4][5]

  • Halogen Atoms: The chloro-substituents can act as weak coordination sites or participate in halogen bonding, further directing the crystal packing and dimensionality of the resulting framework.

  • Structural Flexibility: The disulfide bond allows for a degree of rotational freedom, enabling the ligand to adopt various conformations (e.g., anti or syn) to accommodate the geometric preferences of different metal centers.[6]

This combination of hard (N) and soft (S) donor sites makes the ligand an excellent candidate for constructing multidimensional coordination polymers with potentially interesting electronic, magnetic, or biological properties.[7]

Proposed Ligand Synthesis & Characterization

Protocol 1: Synthesis of 2,2'-Disulfanediylbis(3-chloropyrazine)

Objective: To synthesize the title ligand from a commercially available precursor.

Causality: This protocol utilizes a strong, non-nucleophilic base, Lithium Diisopropylamide (LDA), to deprotonate 2-chloropyrazine at the C-3 position, which is activated by the adjacent nitrogen and chlorine atoms. The resulting lithiated intermediate is a potent nucleophile that can then react with elemental sulfur or a sulfur transfer reagent to form a thiolate, which is subsequently oxidized in situ or upon workup to form the disulfide bridge.

Materials:

  • 2-Chloropyrazine

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Elemental Sulfur (S₈) powder

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)

Procedure:

  • LDA Preparation: In a flame-dried, three-neck flask under an argon atmosphere, add anhydrous THF and cool to -78 °C. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Lithiation: Dissolve 2-chloropyrazine (1.0 equivalent) in anhydrous THF and cool to -78 °C. Slowly add the freshly prepared LDA solution via cannula to the 2-chloropyrazine solution. Stir the resulting mixture at -78 °C for 1 hour. The formation of 3-lithio-2-chloropyrazine is expected.[8]

  • Sulfurization: In a separate flask, suspend finely ground elemental sulfur (1.2 equivalents) in anhydrous THF. Cool this suspension to -78 °C. Transfer the lithiated pyrazine solution to the sulfur suspension via cannula.

  • Reaction & Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The color will likely change significantly. Cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2,2'-Disulfanediylbis(3-chloropyrazine).

Workflow for Ligand Synthesis

G cluster_prep Preparation cluster_reaction Reaction Core cluster_workup Workup & Purification A Prepare LDA Solution (n-BuLi + Diisopropylamine) in THF at -78°C C Lithiation: Add LDA to 2-Chloropyrazine (-78°C, 1 hr) A->C B Prepare 2-Chloropyrazine Solution in THF at -78°C B->C D Sulfurization: Add Lithiated Pyrazine to Sulfur Slurry C->D E Warm to RT, Stir Overnight D->E F Quench with aq. NH4Cl E->F G Extract with DCM F->G H Dry, Concentrate G->H I Purify by Column Chromatography H->I J Final Product: 2,2'-Disulfanediylbis(3-chloropyrazine) I->J G A Select Metal Salt (e.g., Co(NO3)2) E Prepare Metal Salt Solution A->E B Select Ligand (2,2'-Disulfanediylbis (3-chloropyrazine)) D Prepare Ligand Solution B->D C Select Solvent System (e.g., DMF/MeOH) C->D C->E F Combine Solutions (Layering or Direct Mixing) D->F E->F G Slow Evaporation (Days to Weeks at RT) F->G H Crystal Formation G->H I Isolate & Wash Crystals H->I J Proceed to Characterization I->J G cluster_basic Fundamental Characterization cluster_advanced Advanced Characterization A Synthesized Coordination Polymer B FT-IR Spectroscopy (Confirm Coordination) A->B C Elemental Analysis (Verify Composition) A->C D PXRD (Check Purity & Crystallinity) A->D E SC-XRD (Solve Crystal Structure) A->E F TGA (Assess Thermal Stability) A->F G SEM (Analyze Morphology) A->G H Data Analysis & Structural Elucidation B->H C->H D->H E->H F->H G->H

Caption: A comprehensive workflow for material characterization.

Part IV: Potential Applications in Drug Development & Materials Science

The incorporation of a pyrazine moiety suggests potential for biological applications, as many pyrazine-based compounds are used as pharmaceuticals. C[1][10]oordination polymers can serve as vehicles for drug delivery, potentially enhancing the efficacy and bioavailability of therapeutic agents.

[3]* Antimicrobial/Anticancer Agents: Many metal complexes exhibit enhanced biological activity compared to the free ligands. T[3][11]he synthesized CPs could be screened for their in-vitro activity against bacterial, fungal, or cancer cell lines. *[12][10] Controlled Release: The porous nature of some CPs could be exploited to encapsulate and then slowly release drug molecules. The degradation of the polymer in a biological environment would be a key factor to study.

  • Catalysis: The ordered arrangement of metal centers within the polymer framework can create well-defined active sites for catalytic reactions. *[13] Sensing: The interaction of the CP with specific analytes could lead to a change in its physical properties (e.g., luminescence), forming the basis for a chemical sensor.

Further research should focus on tuning the properties of the CPs by varying the metal ion, exploring post-synthetic modification, and conducting in-depth biological and material property evaluations.

References

  • La Trobe University. (n.d.). Synthesis and structural characterization of new group 12 metal ions coordination polymers built on sulfur‐based ligand and pr.
  • MDPI. (2025, August 16). Synthesis and Characterization of [Co(tta) 2 (4,4′-bipy) 2 .CHCl 3 ] n : A Coordination Polymer with Sulfur–Sulfur Interactions.
  • Wiley Online Library. (2011, July 5). Novel Multidentate Sulfur–Nitrogen Ligands with Enhanced Complexation Properties.
  • National Center for Biotechnology Information (PMC). (n.d.). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study.
  • Life Chemicals. (2019, November 19). Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science.
  • ResearchGate. (n.d.). Synthesis and Characterization of Coordination Compounds of Organotin(IV) with nitrogen and Sulphur Donor Ligands.
  • ACS Publications. (n.d.). Coordination chemistry of new sulfur-containing ligands. 20. Preparation, characterization, and crystal and molecular structure of a severely distorted copper(II) N2S2 complex.
  • Taylor & Francis Online. (2022, July 13). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Oriental Journal of Chemistry. (n.d.). Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer.
  • ACS Publications. (2015, October 20). The Lead Coordination Polymers Containing Pyrazine-2,3-Dicarboxylic Acid: Rapid Structural Transformations and Cation Exchange.
  • Senshu University Repository. (n.d.). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine.
  • Google Patents. (n.d.). Process for the preparation of 2, 3-dichloropyrazine.
  • MDPI. (2025, December 22). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation.
  • Al-Quds University. (n.d.). Design, Synthesis and Cytotoxic Activity of Novel 2,3- Disubstituted Pyrazine De.
  • MDPI. (2017, February 2). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.
  • National Center for Biotechnology Information (PMC). (n.d.). Different Topologies of Hg(II)‐Bispidine 1D Coordination Polymers: Dynamic Behavior in Solvent Adsorption and Exchange Processes.
  • SciSpace. (2016, May 23). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity.
  • MDPI. (2022, May 27). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study.
  • ResearchGate. (n.d.). Coordination Polymers of Dicyanamide and Methylpyrazine: Syntheses, Structures, and Magnetic Properties.
  • National Center for Biotechnology Information (PMC). (2022, August 8). Two-dimensional dysprosium(III) coordination polymer: Structure, single-molecule magnetic behavior, proton conduction, and luminescence.
  • Royal Society of Chemistry. (2018, November 7). n-Type conjugated polymers based on 3,3′-dicyano-2,2′-bithiophene: synthesis and semiconducting properties.
  • MDPI. (2023, October 28). New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition.
  • Royal Society of Chemistry. (2009). Cation and ligand roles in the coordination of FeIII bisdithiolene complexes; the crystal structures of (BrBzPy)2[Fe(qdt)2]2 and [Fe(α-tpdt)2]22− salts.
  • ACS Figshare. (2004, May 5). Coordination Polymers of Dicyanamide and Methylpyrazine: Syntheses, Structures, and Magnetic Properties.

Sources

Method

Application Note: Long-Term Storage and Handling Protocols for 2,2'-Disulfanediylbis(3-chloropyrazine)

Executive Summary 2,2'-Disulfanediylbis(3-chloropyrazine) (CAS: 95537-95-4) is a bifunctional heteroaromatic compound frequently utilized as a specialized cross-linking reagent and building block in medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,2'-Disulfanediylbis(3-chloropyrazine) (CAS: 95537-95-4) is a bifunctional heteroaromatic compound frequently utilized as a specialized cross-linking reagent and building block in medicinal chemistry. Its structural architecture presents a unique dual-reactivity profile: a central, photochemically labile disulfide bridge flanked by two highly electrophilic 3-chloropyrazine rings. Because of these competing reactive centers, improper storage or handling rapidly leads to irreversible degradation via homolytic cleavage, disulfide scrambling, or nucleophilic aromatic substitution (SNAr).

This application note establishes a self-validating, causality-driven protocol for the long-term storage, inert reconstitution, and structural verification of this sensitive compound.

Physicochemical Profiling & Mechanistic Vulnerabilities

To design an effective handling protocol, we must first understand the structural vulnerabilities of the molecule. The degradation of 2,2'-disulfanediylbis(3-chloropyrazine) is driven by three primary mechanisms:

  • Photolytic Disulfide Cleavage : The disulfide bond is a dynamic, photochemically labile entity. Exposure to ambient or UV light induces homolytic cleavage of the S-S bond, generating highly reactive thiyl radicals (R-S•)[1]. Unlike cyclic disulfides which possess topological restoring forces that facilitate rapid recombination, acyclic disulfides lack this structural constraint, leading to rapid, irreversible separation of the radicals and subsequent oxidation[2].

  • Nucleophilic Aromatic Substitution (SNAr) : The pyrazine ring is inherently electron-deficient. The presence of the electronegative chlorine atom at the C3 position creates a highly activated electrophilic center. Chloropyrazines react orders of magnitude faster in SNAr reactions compared to unactivated halobenzenes[3]. Consequently, exposure to nucleophiles—including primary/secondary amines, thiols, and atmospheric moisture—results in rapid displacement of the chlorine atom[4].

  • Thiol-Disulfide Exchange : In the presence of exogenous thiols or under basic conditions where thiolate anions (RS⁻) are generated, the compound is highly susceptible to thiol-disulfide exchange. This proceeds via an SN2-like addition-elimination mechanism through a hypercoordinate sulfur intermediate, leading to the degradation of the homodimer[5].

Degradation Target 2,2'-Disulfanediylbis (3-chloropyrazine) UV UV/Vis Light Target->UV Photolysis Nuc Nucleophiles (R-NH2, R-SH, H2O) Target->Nuc Chemical Exposure Radical Thiyl Radicals (R-S•) UV->Radical Homolytic Cleavage Scramble Disulfide Scrambling & Oxidation Radical->Scramble Recombination SNAr SNAr / Hydrolysis Nuc->SNAr Attack at C3 Subst C3-Substituted Pyrazine SNAr->Subst Cl- Displacement

Mechanistic degradation pathways of 2,2'-Disulfanediylbis(3-chloropyrazine) via photolysis and SNAr.

Quantitative Storage & Handling Parameters

To mitigate these degradation pathways, strict environmental controls must be maintained. The following table summarizes the validated physicochemical parameters required to preserve compound integrity.

ParameterSpecificationMechanistic Rationale
Long-Term Storage Temp -20°C to -80°CSuppresses thermal degradation and minimizes ambient oxidation rates.
Atmosphere Argon or NitrogenPrevents O2-mediated thiyl radical oxidation and moisture-driven hydrolysis.
Light Exposure < 10 Lux (Amber Vials)Prevents UV/Vis-induced homolytic S-S bond cleavage.
Primary Solvents Anhydrous DMSO, DMF, DCMNon-nucleophilic; prevents SNAr degradation of the chloropyrazine ring.
Incompatible Reagents Amines, Thiols, H2ORapidly displace the C3-chlorine via SNAr or induce disulfide exchange.

Self-Validating Reconstitution & Handling Workflow

Standard benchtop handling is insufficient for this compound. The following workflow is designed as a self-validating system , incorporating causality-driven steps and an in-line Quality Control (QC) loop to ensure that no degraded material enters downstream assays.

Workflow Step1 1. Thermal Equilibration Desiccator (1 hr, RT) Step2 2. Inert Atmosphere Transfer Glovebox (Argon/N2) Step1->Step2 Step3 3. Anhydrous Reconstitution Add dry DMSO/DMF Step2->Step3 Step4 4. Aliquoting Dispense into Amber Vials Step3->Step4 Step5 5. Flash Freezing & Storage Liquid N2 -> -20°C Step4->Step5 QC In-line QC Validation LC-MS / 1H-NMR Step4->QC Divert 5 µL QC->Step5 Pass

Self-validating reconstitution workflow ensuring inert handling and structural integrity.

Step-by-Step Methodology

Step 1: Thermal Equilibration

  • Action : Remove the sealed vial from -20°C storage and place it in a vacuum desiccator at room temperature (RT) for at least 1 hour before opening.

  • Causality : Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder. Water acts as a nucleophile, driving the hydrolysis of the highly activated 3-chloropyrazine ring to form 3-hydroxypyrazine derivatives.

Step 2: Inert Atmosphere Transfer

  • Action : Transfer the equilibrated, unopened vial into a glovebox purged with high-purity Argon or Nitrogen (O2 < 5 ppm, H2O < 1 ppm).

  • Causality : An inert atmosphere is mandatory to prevent oxygen from reacting with transient thiyl radicals (forming sulfinic/sulfonic acids) and to completely eliminate moisture-driven SNAr.

Step 3: Anhydrous Reconstitution

  • Action : Reconstitute the powder using strictly anhydrous, non-nucleophilic solvents (e.g., DMSO or DMF stored over activated 3Å molecular sieves). Gently swirl to dissolve; do not sonicate.

  • Causality : Sonication can induce localized cavitation heating and radical generation, accelerating disulfide cleavage. Protic or nucleophilic solvents (like alcohols) will immediately displace the C3-chlorine atom.

Step 4: Aliquoting and Light Protection

  • Action : Dispense the reconstituted solution into pre-dried, Argon-flushed amber glass vials.

  • Causality : Amber glass blocks the UV/Vis wavelengths responsible for the homolytic cleavage of the acyclic disulfide bond, preserving the dimeric structure.

Step 5: In-Line QC and Flash Freezing (The Validation Loop)

  • Action : Before sealing the batch, divert a 5 µL aliquot for immediate LC-MS analysis (see Section 4). Once the batch passes QC, purge the headspace of all amber vials with Argon, seal with PTFE-lined caps, flash-freeze in liquid nitrogen, and transfer to -20°C.

  • Causality : Flash-freezing prevents slow thermal degradation during the cooling phase. The in-line QC ensures that the reconstitution process itself did not introduce water or light damage, validating the integrity of the entire aliquoted batch.

Quality Control & Integrity Validation

To validate the protocol, the diverted 5 µL sample must be analyzed via LC-MS using a neutral or slightly acidic mobile phase (e.g., 0.1% Formic acid in Water/Acetonitrile) to prevent base-catalyzed disulfide exchange.

Acceptance Criteria:

  • Target Mass : Look for the intact homodimer isotopic pattern (due to the two chlorine atoms, expect a characteristic M, M+2, M+4 ratio).

  • Failure Signatures :

    • Observation of a mass corresponding to [M/2 + H]+ indicates disulfide bond cleavage and reduction.

    • Observation of [M - Cl + OH]+ indicates moisture contamination and subsequent SNAr hydrolysis during handling.

If failure signatures exceed 2% relative abundance, the batch must be discarded, and the anhydrous integrity of the glovebox and solvents must be re-certified.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,2'-Disulfanediylbis(3-chloropyrazine)

Welcome to the technical support center for the synthesis of 2,2'-Disulfanediylbis(3-chloropyrazine). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,2'-Disulfanediylbis(3-chloropyrazine). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and optimize reaction yields. Here, we address common challenges and provide in-depth, evidence-based solutions.

I. Troubleshooting Guide: Enhancing Reaction Yield

This section is structured to address specific issues you might encounter during the synthesis of 2,2'-Disulfanediylbis(3-chloropyrazine). Each question is followed by a detailed explanation of the underlying chemistry and a step-by-step protocol to resolve the issue.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in this synthesis often stem from several factors, including incomplete reaction, side product formation, and suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

The synthesis of 2,2'-Disulfanediylbis(3-chloropyrazine) typically involves the reaction of 2,3-dichloropyrazine with a sulfur source, such as sodium disulfide or sodium hydrogen sulfide followed by an oxidant. The nucleophilic aromatic substitution (SNAr) of a chlorine atom on the pyrazine ring by a sulfur nucleophile is a key step.[1] The electron-deficient nature of the pyrazine ring, further activated by the two nitrogen atoms, facilitates this substitution.[1] However, several factors can lead to poor yields.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Reagents Verify Reagent Quality (2,3-dichloropyrazine, Sulfur Source) Start->Check_Reagents Reagent_OK Reagents Pure Check_Reagents->Reagent_OK Check_Conditions Optimize Reaction Conditions (Solvent, Temperature, Time) Conditions_Optimized Conditions Optimized? Check_Conditions->Conditions_Optimized Analyze_Byproducts Identify Side Products (TLC, LC-MS, NMR) Byproducts_Identified Side Products Identified? Analyze_Byproducts->Byproducts_Identified Purification_Issues Evaluate Purification Method Purification_Effective Purification Effective? Purification_Issues->Purification_Effective Reagent_OK->Check_Conditions Yes Solution_Reagents Action: Purify/Replace Reagents Reagent_OK->Solution_Reagents No Conditions_Optimized->Analyze_Byproducts Yes Solution_Conditions Action: Adjust Parameters (See Table 1) Conditions_Optimized->Solution_Conditions No Byproducts_Identified->Purification_Issues Yes Solution_Byproducts Action: Modify Stoichiometry or Additive Strategy Byproducts_Identified->Solution_Byproducts No Solution_Purification Action: Change Purification Technique (e.g., Recrystallization vs. Chromatography) Purification_Effective->Solution_Purification No Success Improved Yield Purification_Effective->Success Yes Solution_Reagents->Check_Reagents Solution_Conditions->Check_Conditions Solution_Byproducts->Analyze_Byproducts Solution_Purification->Purification_Issues

Caption: Troubleshooting workflow for low reaction yield.

Detailed Action Plan:

  • Reagent Quality:

    • 2,3-Dichloropyrazine: Ensure the starting material is pure. Impurities can interfere with the reaction. If necessary, purify by recrystallization or sublimation.

    • Sulfur Source: Sodium disulfide (Na₂S₂) or sodium hydrogen sulfide (NaSH) can degrade over time. Use freshly prepared or properly stored reagents. The quality of the sulfur source is paramount for achieving high yields.

  • Reaction Conditions: The choice of solvent, temperature, and reaction time significantly impacts the yield.

    • Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally effective for SNAr reactions as they can solvate the cation of the sulfur salt, leaving the anion more nucleophilic.

    • Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition and the formation of byproducts. A temperature screen is recommended.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommended RangeRationale
Solvent DMF, DMSO, NMPPolar aprotic solvents enhance nucleophilicity.
Temperature 50 - 100 °CBalances reaction rate and potential for decomposition.
Reactant Ratio 2.1 : 1 (2,3-Dichloropyrazine : Na₂S₂)A slight excess of the pyrazine can drive the reaction to completion.
Reaction Time 4 - 24 hoursMonitor by TLC/LC-MS to avoid prolonged heating.
  • Side Product Formation:

    • Over-substitution: Reaction of the product with the sulfur source can lead to polymeric materials. This can be minimized by controlling the stoichiometry of the reactants.

    • Hydrolysis: The presence of water can lead to the formation of hydroxy-substituted pyrazines. Ensure all reagents and solvents are anhydrous.

Q2: I am observing significant amounts of an insoluble black precipitate. What is this and how can I prevent its formation?

A2: The formation of intractable black precipitates is a known issue in reactions involving pyrazine derivatives and can be attributed to polymerization or decomposition pathways.

In the synthesis of bipyrazines, which share structural similarities with the target molecule, the formation of "intractable black precipitates" has been reported, especially when using strong bases like lithium diisopropylamide (LDA).[2] While the mechanism in the disulfide synthesis may differ, the underlying principle of pyrazine ring instability under certain conditions is relevant.

Strategies to Minimize Precipitate Formation:

  • Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. Sudden temperature spikes can accelerate decomposition.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can lead to colored impurities and polymeric material.

  • Controlled Addition of Reagents: Add the sulfur source to the solution of 2,3-dichloropyrazine slowly and at a controlled temperature. This can help to dissipate any localized heat generated during the reaction.

Q3: My purification by column chromatography is resulting in low recovery of the final product. Are there alternative purification methods?

A3: While silica gel column chromatography is a common purification technique, the polar nature of 2,2'-Disulfanediylbis(3-chloropyrazine) can lead to strong adsorption and poor recovery. Alternative methods should be considered.

For structurally related compounds like 3-chloropyrazine-2-carboxamide, recrystallization has been shown to be an effective purification method, yielding a high-purity product.[3][4]

Recommended Purification Protocol: Recrystallization

  • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent screen using small amounts of the crude product is recommended. Potential solvents include ethanol, isopropanol, or a mixture of ethanol and water.

  • Procedure: a. Dissolve the crude product in a minimal amount of the hot solvent. b. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered. c. Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. d. Further cooling in an ice bath or refrigerator can maximize the yield of the purified product. e. Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

II. Frequently Asked Questions (FAQs)

Q: What is the expected appearance of pure 2,2'-Disulfanediylbis(3-chloropyrazine)?

Q: Can I use other sulfur sources besides sodium disulfide?

A: Yes, other sulfur nucleophiles can be employed. Sodium hydrogen sulfide (NaSH) is a common alternative.[6] In this case, the reaction would proceed through the formation of 3-chloro-2-mercaptopyrazine, which would then need to be oxidized to form the disulfide bond. This adds an extra step to the synthesis but can be a viable alternative if sodium disulfide is unavailable or of poor quality.

Q: What analytical techniques are recommended for characterizing the final product?

A: A combination of techniques should be used to confirm the structure and purity of 2,2'-Disulfanediylbis(3-chloropyrazine):

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. For a symmetrical molecule like the target compound, the NMR spectra are expected to be relatively simple.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

III. Experimental Protocols

Protocol 1: Synthesis of 2,2'-Disulfanediylbis(3-chloropyrazine)

Synthesis_Protocol Start Start: Setup Reaction Add_Pyrazine Dissolve 2,3-Dichloropyrazine in Anhydrous DMF Start->Add_Pyrazine Inert_Atmosphere Establish Inert Atmosphere (Nitrogen or Argon) Add_Pyrazine->Inert_Atmosphere Add_Sulfide Slowly Add Sodium Disulfide (Maintain Temperature) Inert_Atmosphere->Add_Sulfide Heat_React Heat Reaction Mixture (e.g., 80 °C) Add_Sulfide->Heat_React Monitor_TLC Monitor Progress by TLC Heat_React->Monitor_TLC Reaction_Complete Reaction Complete? Monitor_TLC->Reaction_Complete Reaction_Complete->Heat_React No Workup Aqueous Workup (Quench with Water, Extract with Organic Solvent) Reaction_Complete->Workup Yes Dry_Solvent Dry Organic Layer (e.g., Na₂SO₄) Workup->Dry_Solvent Concentrate Concentrate Under Reduced Pressure Dry_Solvent->Concentrate Purify Purify Crude Product (Recrystallization or Chromatography) Concentrate->Purify End End: Characterize Product Purify->End

Caption: General workflow for the synthesis of 2,2'-Disulfanediylbis(3-chloropyrazine).

Materials:

  • 2,3-Dichloropyrazine

  • Sodium disulfide (Na₂S₂)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloropyrazine (2.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen).

  • To this solution, add sodium disulfide (1.0 equivalent) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

IV. References

  • Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery. (2023). Google. Retrieved from

  • Matsumoto, K., & Kurata, H. (n.d.). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Senshu University. Retrieved from

  • Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. (2025). MDPI. Retrieved from

  • Carrara, A., Leone, A., & Fabris, D. (1966). Process for the preparation of 2, 3-dichloropyrazine. Google Patents. Retrieved from

  • Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Retrieved from

  • 2,2′-Dithiobis(5-nitropyridine) (DTNP) as an Effective and Gentle Deprotectant for Common Cysteine Protecting Groups. (n.d.). PMC. Retrieved from

  • Application Notes and Protocols for the Purification of 3-Chloro-2-pyrazinamine Reaction Products. (n.d.). Benchchem. Retrieved from

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025). MDPI. Retrieved from

  • 2,2'-disulfanediylbis(5-chloropyridine) 78465-85-7. (n.d.). Guidechem. Retrieved from

  • Burgey, C. S., et al. (2003). Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides. PubMed. Retrieved from

  • Kos, J., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. Retrieved from

Sources

Optimization

Technical Support Center: Optimizing Cleavage of 2,2'-Disulfanediylbis(3-chloropyrazine)

Welcome to the technical support center for the optimization of reaction conditions for the cleavage of 2,2'-Disulfanediylbis(3-chloropyrazine). This guide is designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of reaction conditions for the cleavage of 2,2'-Disulfanediylbis(3-chloropyrazine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you achieve efficient and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is 2,2'-Disulfanediylbis(3-chloropyrazine) and its cleavage product?

A1: 2,2'-Disulfanediylbis(3-chloropyrazine) is a symmetrical disulfide molecule. It consists of two 3-chloropyrazine rings linked by a disulfide (-S-S-) bond at their C2 positions. Cleavage of this disulfide bond results in two molecules of the corresponding thiol, 3-chloro-2-mercaptopyrazine . This thiol is a valuable heterocyclic building block in medicinal chemistry and materials science, often used in the synthesis of more complex molecules. The reaction involves the reduction of the disulfide bridge to two free sulfhydryl (-SH) groups.

Q2: What are the most common methods for cleaving disulfide bonds?

A2: Disulfide bonds are typically cleaved via reduction. The most common laboratory methods involve the use of:

  • Thiol-based reducing agents: These reagents, such as dithiothreitol (DTT) and β-mercaptoethanol (BME), operate through a thiol-disulfide exchange mechanism.[1] Dithiols like DTT are particularly effective as they form a stable intramolecular cyclic disulfide after reducing the target molecule, which drives the reaction to completion.[1]

  • Phosphine-based reducing agents: Tris(2-carboxyethyl)phosphine (TCEP) is a popular choice because it is a potent, odorless, and water-soluble reducing agent that is effective over a wide pH range.[2][3] Unlike thiols, it does not participate in exchange reactions and its action is irreversible.

  • Metal-hydride reducing agents: Reagents like sodium borohydride (NaBH₄) can also be used, although they are often less selective and can potentially reduce other functional groups on the molecule.

Q3: Why is pH a critical parameter in thiol-based disulfide cleavage?

A3: The pH of the reaction medium is crucial because the cleavage reaction proceeds via nucleophilic attack by a thiolate anion (S⁻), not the neutral thiol (-SH).[2] The concentration of the reactive thiolate species is dependent on the pKa of the reducing agent's thiol groups.

  • Below the pKa: The reducing agent is mostly in the protonated, non-nucleophilic thiol form, leading to a very slow or incomplete reaction.

  • Above the pKa: The equilibrium shifts towards the deprotonated, nucleophilic thiolate form, which can efficiently attack and cleave the disulfide bond.[2] For most thiol-based reagents like DTT, a pH between 7 and 9 is considered optimal for efficient reduction.[4]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the cleavage of 2,2'-Disulfanediylbis(3-chloropyrazine).

Issue 1: Incomplete Reaction or Low Conversion Rate

A common frustration is observing a significant amount of starting material remaining after the expected reaction time. This points to suboptimal reaction kinetics or equilibrium.

Causality Analysis:
  • Insufficient Reducing Agent: The stoichiometry may be inadequate, or the reagent may have degraded over time. DTT, for example, has a short half-life in solution and is prone to air oxidation.[1]

  • Suboptimal pH: As detailed in the FAQs, if the pH is too low for your chosen thiol reductant, the concentration of the active thiolate species will be insufficient for efficient cleavage.[2]

  • Low Temperature: Like most chemical reactions, disulfide reduction is temperature-dependent. Room temperature may not provide enough energy for the reaction to proceed at a reasonable rate.

  • Poor Solvent Choice: The solvent must fully dissolve both the substrate and the reducing agent. Aprotic polar solvents are often preferred for thiol-based reductions as they do not engage in hydrogen bonding with the thiolate, preserving its nucleophilicity.

Solutions & Optimization Protocol:
  • Verify Reagent Potency: Use a fresh solution of your reducing agent for each experiment, especially when using DTT.

  • Optimize Stoichiometry: Start with a 5- to 10-fold molar excess of the reducing agent (e.g., DTT or TCEP) relative to the disulfide.

  • Adjust and Buffer pH: For thiol-based reagents, ensure the pH is buffered in the optimal range (typically 7.5-8.5). If using TCEP, which is effective at lower pH, you have more flexibility.[2] Avoid phosphate buffers if using TCEP, as they can sometimes interact.[2]

  • Increase Temperature: Gently heat the reaction mixture to 37-50 °C to increase the reaction rate. Monitor for any potential degradation of the product at higher temperatures.

  • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[5]

Table 1: Comparison of Common Disulfide Reducing Agents
Reducing AgentOptimal pHKey AdvantagesKey DisadvantagesTypical Concentration
Dithiothreitol (DTT) > 7.5Forms a stable cyclic product, driving the reaction forward.[1]Unstable in solution, strong odor, less effective at acidic pH.[1]10-100 mM
TCEP-HCl 1.5 - 8.5Odorless, stable, potent, effective over a wide pH range, irreversible.[2][3]Can be incompatible with phosphate buffers; higher cost.[2]5-50 mM
β-Mercaptoethanol (BME) > 8.0Inexpensive.Pungent odor, toxic, requires a large excess to complete the reaction.[3]100-500 mM
Issue 2: Low Yield of Isolated Thiol Product Due to Re-oxidation

You've confirmed the reaction went to completion, but the yield of 3-chloro-2-mercaptopyrazine after workup and purification is poor. This often indicates that the desired thiol product is re-forming the starting disulfide.

Causality Analysis:

The sulfhydryl group of 3-chloro-2-mercaptopyrazine is susceptible to oxidation, particularly in the presence of atmospheric oxygen. This process is often catalyzed by trace metal ions and is more rapid at neutral to alkaline pH. The result is the reformation of the starting material, 2,2'-Disulfanediylbis(3-chloropyrazine).

Solutions & Optimization Protocol:
  • Work Under an Inert Atmosphere: The most effective preventative measure is to exclude oxygen. Purge all solvents with an inert gas (nitrogen or argon) and maintain an inert atmosphere over the reaction mixture throughout the reaction and workup.[4][6]

  • Maintain Excess Reducing Agent: Do not quench or remove the excess reducing agent until the final moment before purification or the next synthetic step. This provides a reductive environment that protects the thiol product.

  • Control pH During Workup: If possible, perform extractions and initial purification steps at a slightly acidic pH (e.g., 5-6.5). At this pH, the thiol is protonated and less susceptible to oxidation and disulfide scrambling.[4][6]

  • Immediate Purification/Derivatization: Thiols can be unstable upon storage.[7] Plan to purify the 3-chloro-2-mercaptopyrazine immediately after the reaction is complete and either use it directly in the next step or store it under strictly inert conditions.

Diagram 1: Troubleshooting Workflow for Low Thiol Yield

Troubleshooting Low Yield start Low Yield of 3-chloro-2-mercaptopyrazine check_reaction Monitor Reaction Progress (TLC, HPLC, LC-MS) start->check_reaction incomplete Is Reaction Incomplete? check_reaction->incomplete optimize Optimize Reaction Conditions: - Increase Reducing Agent - Adjust pH (7.5-8.5 for DTT) - Increase Temperature (37-50°C) incomplete->optimize Yes reoxidation Suspect Re-oxidation or Degradation incomplete->reoxidation No inert Implement Protective Measures: - Use Inert Atmosphere (N₂/Ar) - Maintain Acidic pH During Workup - Purify Immediately reoxidation->inert

Caption: A logical workflow for diagnosing and solving low product yield.

Issue 3: Formation of Side Products and Impurities

The final product is contaminated with unexpected impurities, complicating purification and reducing the overall yield.

Causality Analysis:
  • Disulfide Scrambling: Under non-optimal conditions (especially neutral or alkaline pH), trace amounts of free thiols can catalyze the rearrangement of disulfide bonds, leading to a mixture of products if other thiols are present.[6][8]

  • Reaction with the Chloropyrazine Ring: The 3-chloro-2-mercaptopyrazine product contains both a nucleophilic thiol and an electrophilic carbon atom (C3, attached to chlorine). Under certain conditions (e.g., presence of a base), intermolecular reactions could occur. While less common, it is a possibility.

  • Degradation: Forcing reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of the starting material or the product.[4]

Solutions & Optimization Protocol:
  • Strict pH Control: Maintain the reaction and workup pH in a range that minimizes side reactions. A slightly acidic environment during purification is often beneficial for thiol stability.[6]

  • Avoid Excessive Heat: Use the lowest temperature that provides a reasonable reaction rate. Do not overheat.[4]

  • Characterize Impurities: Use analytical techniques like LC-MS to determine the mass of the impurities.[9][10] This information is invaluable for proposing their structures and understanding the side reactions that are occurring.

  • Purification Strategy: Standard purification for this type of compound might involve silica gel column chromatography.[5] Given the potential for oxidation on silica, it may be beneficial to perform chromatography quickly or use a less reactive stationary phase.

Diagram 2: Reaction Scheme for Disulfide Cleavage

Reaction Mechanism reactant Cl-Py-S-S-Py-Cl (Substrate) product 2 Cl-Py-SH (Product) reactant->product Reduction reductant 2 R-SH (Reducing Agent) byproduct R-S-S-R (Oxidized Reductant) reductant->byproduct Oxidation

Sources

Troubleshooting

purification techniques for removing impurities from 2,2'-Disulfanediylbis(3-chloropyrazine)

Welcome to the dedicated technical support guide for the purification of 2,2'-Disulfanediylbis(3-chloropyrazine). This resource is designed for researchers, medicinal chemists, and process development professionals who r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of 2,2'-Disulfanediylbis(3-chloropyrazine). This resource is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. The presence of impurities, whether they are starting materials, byproducts, or degradation products, can significantly impact downstream applications, including reaction yields, biological assay results, and overall drug safety profiles.[1]

This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to address common challenges encountered during the purification of this specific molecule. Our approach is grounded in fundamental chemical principles and extensive field experience with challenging heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2,2'-Disulfanediylbis(3-chloropyrazine)?

A1: The impurity profile is highly dependent on the synthetic route. However, based on the typical synthesis involving the oxidation of a thiol precursor, you should anticipate the following:

  • Unreacted Starting Material: The thiol precursor, such as 3-chloro-2-mercaptopyrazine, may be present if the oxidation is incomplete.

  • Over-Oxidation Products: Small quantities of sulfonic or sulfinic acid derivatives can form under harsh oxidative conditions. These are typically highly polar.

  • Side-Reaction Products: Depending on the reaction conditions, byproducts from unintended reactions at the chlorine-substituted position or polymerization may occur.[2][3]

  • Residual Solvents and Reagents: Solvents used in the synthesis and workup (e.g., toluene, ethyl acetate, dichloromethane) and residual catalysts or oxidizing agents.

Q2: How do the chemical properties of 2,2'-Disulfanediylbis(3-chloropyrazine) influence the choice of purification method?

A2: The molecule's structure dictates the purification strategy. Key features include:

  • Symmetry and Polarity: The molecule is symmetrical and possesses moderate polarity due to the four nitrogen atoms and two chlorine atoms. Its overall polarity is lower than one might expect due to the symmetrical arrangement, making it soluble in moderately polar organic solvents like dichloromethane and ethyl acetate, with lower solubility in non-polar solvents like hexane.

  • Disulfide Bond Stability: The disulfide (-S-S-) bond is generally stable but can be susceptible to cleavage by reducing agents or under certain nucleophilic conditions. It's crucial to avoid these conditions during purification.

  • Chloropyrazine Rings: The nitrogen atoms in the pyrazine rings are weakly basic. This can lead to undesirable interactions with acidic stationary phases like standard silica gel, often resulting in peak tailing during chromatography.[4]

Q3: Should I use recrystallization or column chromatography as my primary purification technique?

A3: The choice depends on the scale of your purification and the nature of the impurities.

  • Recrystallization is the preferred method for large-scale purification (>5 g) if a suitable solvent system can be identified and the impurities have significantly different solubility profiles from the product. It is often more cost-effective and scalable.[5][6]

  • Column Chromatography is ideal for smaller scales or when impurities are structurally very similar to the product (i.e., have similar polarities), making separation by recrystallization difficult.[7][8] It offers higher resolution but is more time-consuming and solvent-intensive.

The following flowchart provides a general decision-making framework.

Purification_Decision_Tree start Crude 2,2'-Disulfanediylbis(3-chloropyrazine) scale_check Scale > 5g? start->scale_check impurity_check Impurities have very different polarity? scale_check->impurity_check Yes chromatography Primary Method: Flash Chromatography scale_check->chromatography No recrystallization Primary Method: Recrystallization impurity_check->recrystallization Yes impurity_check->chromatography No polish_check Purity sufficient for application? recrystallization->polish_check final_product High-Purity Product chromatography->final_product polish_check->final_product Yes chrom_polish Polishing Step: Chromatography polish_check->chrom_polish No chrom_polish->final_product

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Recrystallization Issues
ProblemProbable Cause(s)Recommended Solution(s)
Compound "oils out" instead of forming crystals. 1. The melting point of the compound (or a eutectic mixture with impurities) is lower than the boiling point of the chosen solvent.[4]2. The solution is supersaturated to a very high degree, favoring rapid, disordered precipitation over slow crystal growth.1. Select a lower-boiling point solvent. 2. Use a solvent/anti-solvent system. Dissolve the compound in a minimum of a good, hot solvent (e.g., ethyl acetate), then slowly add a hot anti-solvent (e.g., hexane) until turbidity appears. Allow to cool slowly.3. Re-heat to dissolve the oil, add a small amount of additional solvent to reduce saturation, and cool much more slowly.[4]
Poor or no recovery of crystals upon cooling. 1. Too much solvent was used. The solution is not saturated at the lower temperature.[9]2. The compound is highly soluble in the solvent even at low temperatures.1. Boil off some of the solvent to concentrate the solution and allow it to cool again.2. Induce crystallization. Try scratching the inner wall of the flask with a glass rod or adding a seed crystal.[5]3. Add an anti-solvent. Slowly add a solvent in which the compound is insoluble (e.g., hexane, pentane) to the cooled solution until crystals begin to form.4. Cool to a lower temperature using an ice-salt bath or freezer, if solvent properties permit.
Product is still impure after recrystallization. 1. Cooling was too rapid, trapping impurities within the crystal lattice.[5]2. The chosen solvent does not effectively differentiate between the product and a major impurity in terms of solubility.1. Ensure slow cooling. Let the flask cool to room temperature on the benchtop, insulated if necessary, before moving to an ice bath.2. Perform a second recrystallization with the once-purified material, possibly using a different solvent system.3. Wash the collected crystals thoroughly with a small amount of ice-cold recrystallization solvent to remove surface impurities.[9]
Flash Column Chromatography Issues

ProblemProbable Cause(s)Recommended Solution(s)
Poor separation of the product from an impurity (close Rf values). 1. The eluent system lacks sufficient selectivity for the compounds.[7]2. The column is overloaded with crude material.1. Optimize the mobile phase. Use a shallower solvent gradient or switch to a different solvent system (e.g., Toluene/Acetone instead of Hexane/Ethyl Acetate).[7]2. Change the stationary phase. If using silica, consider trying alumina (neutral or basic) or a reversed-phase (C18) column.[4]3. Reduce the sample load. Use a larger column or less crude material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Product appears to be degrading on the column (streaking on TLC, new spots). 1. The silica gel is too acidic, reacting with the basic nitrogen atoms of the pyrazine rings.[4]2. The disulfide bond is unstable to the conditions.1. Neutralize the eluent. Add 0.1-1% triethylamine or pyridine to the mobile phase to neutralize acidic sites on the silica gel.[4]2. Use a less acidic stationary phase, such as neutral alumina.[4]3. Minimize contact time. Run the column with slightly higher pressure (flash chromatography) to reduce the residence time of the compound on the stationary phase.[4]
Product shows significant peak tailing. 1. Strong, non-ideal interactions between the compound and the stationary phase, often due to the basicity of the pyrazine nitrogens interacting with acidic silanol groups.1. Add a basic modifier like triethylamine to the eluent (as described above).2. Consider reversed-phase chromatography, where separation is based on hydrophobicity and such acid-base interactions are minimized.

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stat_phase -> load;

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Caption: Troubleshooting workflow for common chromatography issues.

Experimental Protocols

Protocol 1: Step-by-Step Recrystallization

This protocol outlines a standard procedure for purifying 2,2'-Disulfanediylbis(3-chloropyrazine) via recrystallization.

  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone). A good solvent will dissolve the compound when hot but show low solubility at room temperature.[4] A promising system for this class of compound is an Ethyl Acetate/Hexane mixture.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture to boiling with stirring. Continue adding the hot solvent dropwise until the solid just dissolves completely.[9]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If carbon was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slower cooling promotes the formation of larger, purer crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the collected crystals with a small portion of ice-cold solvent to rinse away any remaining soluble impurities.[5][9]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Step-by-Step Flash Column Chromatography

This protocol is for purification using a standard silica gel column.

  • Eluent Selection: Using Thin Layer Chromatography (TLC), find a solvent system that provides a good retention factor (Rf) for the product, ideally between 0.25 and 0.40. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 9:1, 4:1). Add 0.5% triethylamine to the solvent mixture to prevent tailing.

  • Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).[4]

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2,2'-Disulfanediylbis(3-chloropyrazine).[4]

References

  • Parry, R. L., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Britton, E. C., & Dietzler, A. J. (1962). U.S. Patent No. 3,033,864. U.S. Patent and Trademark Office.
  • Talukdar, B., & Barua, N. C. (2011). Greener approach toward one pot route to pyrazine synthesis. Journal of the Indian Chemical Society. Retrieved from [Link]

  • Wang, J., et al. (2012). CN Patent No. 102826627B. Google Patents.
  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado, Boulder. (n.d.). Recrystallization1. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Wang, Y., et al. (2004). Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS. Journal of Environmental Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chloropyrazine. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Haber process. Retrieved from [Link]

  • Carrara, A., Leone, A., & Fabris, D. (1966). U.S. Patent No. 3,287,451. U.S. Patent and Trademark Office.
  • Matsumoto, K., & Kurata, H. (n.d.). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Senshu University Repository. Retrieved from [Link]

  • Science.gov. (n.d.). chromatographic purification steps: Topics. Retrieved from [Link]

  • Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloropyrazine-2-carbonitrile. PubChem Compound Database. Retrieved from [Link]

  • Reddy, G. S., et al. (2013). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica. Retrieved from [Link]

  • Kos, J., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules. Retrieved from [Link]

  • Mishra, R., et al. (2010). Synthesis, characterization and pharmacological screening of various impurities present in Opipramol, Pargeverine and Propiverine bulk. Der Pharma Chemica. Retrieved from [Link]

Sources

Optimization

Technical Support Center: HPLC Method Development for 2,2'-Disulfanediylbis(3-chloropyrazine)

Welcome to the technical support center for the quantitative analysis of 2,2'-Disulfanediylbis(3-chloropyrazine). This guide is designed for researchers, scientists, and drug development professionals who are tasked with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the quantitative analysis of 2,2'-Disulfanediylbis(3-chloropyrazine). This guide is designed for researchers, scientists, and drug development professionals who are tasked with developing a robust and reliable HPLC method for this specific analyte. As no standard method may be readily available, this document provides a first-principles approach to method development, optimization, and troubleshooting.

Part 1: Method Development Strategy

Developing a quantitative HPLC method from scratch requires a systematic approach. The strategy outlined below is based on the inferred physicochemical properties of 2,2'-Disulfanediylbis(3-chloropyrazine) and established chromatographic principles.

Analyte Characterization

Before beginning any experimental work, it's crucial to analyze the structure of the target molecule.

  • Structure: 2,2'-Disulfanediylbis(3-chloropyrazine)

  • Key Features:

    • Two Pyrazine Rings: These aromatic heterocyclic rings are the primary chromophores, making UV detection a suitable choice. They also contain weakly basic nitrogen atoms.[1]

    • Disulfide Bridge (-S-S-): This bond connects the two pyrazine rings. Disulfide bonds can be susceptible to cleavage under certain conditions (e.g., high pH or in the presence of reducing agents), which is a critical stability concern.[2][3]

    • Chlorine Substituents: These add to the molecule's hydrophobicity.

  • Inferred Properties:

    • Polarity: The molecule is predominantly nonpolar and is an excellent candidate for reversed-phase (RP) HPLC.

    • UV Absorbance: Pyrazine derivatives typically exhibit strong absorbance in the UV region, often between 260-280 nm.[4] A UV scan of a dilute standard is essential to determine the optimal detection wavelength (λmax).

    • Acidity/Basicity: The pyrazine nitrogens are weakly basic. This property can lead to peak tailing due to interactions with residual silanols on the silica-based column packing.[5][6]

Experimental Workflow: From Concept to Validated Method

The following workflow provides a logical sequence for developing a robust HPLC method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Initial Assessment cluster_dev Phase 2: Method Development & Optimization cluster_val Phase 3: Validation & Finalization start Analyte Characterization Structure Polarity UV Absorbance Stability instrument Instrument & Column Setup Select C18 Column Prepare Mobile Phases Set Initial UV λ start->instrument screening Initial Screening Isocratic & Gradient Runs Assess Retention & Peak Shape instrument->screening optimization Optimization Fine-tune Gradient Adjust pH / Modifier Test Flow Rate & Temperature screening->optimization Iterate validation Method Validation Specificity Linearity Accuracy Precision Robustness optimization->validation final_method Final Method Documented validation->final_method

Caption: A logical workflow for HPLC method development.

Step-by-Step Experimental Protocol

This protocol outlines a robust starting point for your experiments.

1. Instrumentation and Initial Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a UV or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column is the recommended starting point due to the analyte's nonpolar nature. A common dimension is 4.6 x 150 mm, 5 µm particle size.

  • Sample Preparation: Dissolve a known quantity of 2,2'-Disulfanediylbis(3-chloropyrazine) in a solvent like Acetonitrile (ACN) or a mixture of ACN and water to create a stock solution (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 10-20 µg/mL) using the initial mobile phase composition to avoid peak distortion.

2. Initial Mobile Phase & Detector Settings:

ParameterRecommended Starting ConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to protonate the basic pyrazine nitrogens, which minimizes interaction with column silanols and leads to sharper, more symmetrical peaks.[6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)ACN is a common, effective organic solvent for reversed-phase HPLC with good UV transparency.
Detection Wavelength Scan 200-400 nm with DAD, start at 270 nm A DAD allows for the determination of the λmax for optimal sensitivity. 270 nm is a good initial estimate for pyrazine derivatives.[1]
Column Temperature 30 °CProvides better run-to-run reproducibility than ambient temperature.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Injection Volume 10 µLA typical starting volume to avoid column overload.

3. Gradient Screening Protocol: A gradient run is the most efficient way to determine the approximate elution conditions.

  • Initial Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Ramp from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-25 min: Re-equilibrate at 5% B

  • Analysis:

    • Observe the retention time (tR) of the analyte.

    • Assess the peak shape (asymmetry, tailing).

    • Use this information to develop a more focused gradient or an isocratic method. For example, if the peak elutes at 10 minutes (corresponding to ~60% B), you can design a shallower gradient around this point (e.g., 50% to 70% B over 10 minutes) to improve resolution from any impurities.

4. Method Validation: Once an optimized method is achieved, it must be validated for its intended purpose (e.g., quantitative analysis of the main component). Key validation parameters are defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9]

  • Specificity: Ensure the peak for the analyte is free from interference from impurities or degradants.

  • Linearity: Establish a linear relationship between analyte concentration and peak area over a defined range.

  • Accuracy: Measure the closeness of the test results to the true value.

  • Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).

  • Robustness: Deliberately vary method parameters (e.g., pH, flow rate) to assess the method's reliability.

Part 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during method development in a direct question-and-answer format.

Troubleshooting Common Issues
IssueQuestionPossible Causes & Recommended Solutions
Poor Peak Shape My peak is tailing severely. What should I do? Cause: Secondary interactions between the basic pyrazine nitrogens and acidic silanol groups on the column packing are the most likely culprit.[5][10] Solutions: 1. Check Mobile Phase pH: Ensure you are using an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA). A lower pH (around 2.5-3.0) ensures the analyte is fully protonated, which repels it from the silanols.[6] 2. Use an End-capped Column: Modern, fully end-capped C18 columns have fewer free silanol groups and are designed to produce better peak shapes for basic compounds.[10] 3. Consider a Different Stationary Phase: If tailing persists, a column with a different chemistry (e.g., a phenyl-hexyl or an embedded polar group column) might offer alternative selectivity and improved peak shape.
Analyte Stability My peak area is inconsistent, or I see new, smaller peaks appearing over time. Could my analyte be degrading? Cause: The disulfide bond is susceptible to cleavage, especially at higher pH or in the presence of reducing agents. Disulfide scrambling or exchange can also occur.[2][11] Solutions: 1. Maintain Acidic Conditions: The disulfide bond is generally more stable at acidic pH.[2] Stick with a mobile phase pH below 4. 2. Control Sample Preparation: Prepare samples fresh and avoid storing them for extended periods, especially in solution. Use an amber vial to protect from light if photosensitivity is suspected. 3. Check for Reductants: Ensure no reducing agents (like dithiothreitol or β-mercaptoethanol) are inadvertently introduced into the sample or mobile phase.
Retention Time Drift The retention time of my analyte is shifting between injections. Why? Cause: Unstable retention times are usually due to insufficient column equilibration, temperature fluctuations, or changes in mobile phase composition. Solutions: 1. Ensure Adequate Equilibration: After a gradient run, the column needs sufficient time to return to the initial mobile phase conditions. An equilibration time of 5-10 column volumes is recommended. 2. Use a Column Oven: A thermostatically controlled column compartment is essential for reproducible retention times. 3. Prepare Fresh Mobile Phase: Mobile phase components can evaporate over time, altering the composition. Prepare fresh mobile phases daily and keep solvent bottles capped.
No Peak Detected I've injected my sample but see no peak. What's wrong? Cause: This can range from a simple instrument issue to a sample preparation problem. Solutions: 1. Check UV Wavelength: Confirm your detector is set to a wavelength where the analyte absorbs. Use a DAD to scan the entire spectrum. 2. Verify Sample Solubility: Ensure the analyte is fully dissolved in the injection solvent. If it has precipitated, no analyte will be injected. The injection solvent should be as weak as, or weaker than, the initial mobile phase.[12] 3. Instrument Check: Confirm the injector is working correctly and the flow path is not blocked. Inject a known standard (like caffeine) to ensure the system is operational.
Troubleshooting Logic Tree

For a common issue like peak tailing, a systematic approach is key.

TroubleshootingTree start Problem: Peak Tailing q1 Is Mobile Phase pH < 4? start->q1 sol1 Action: Add 0.1% Formic Acid or TFA to mobile phase. q1->sol1 No q2 Is the column end-capped and in good condition? q1->q2 Yes a1_yes Yes a1_no No sol2 Action: Replace with a new, high-quality, end-capped C18 column. q2->sol2 No q3 Is injection solvent stronger than mobile phase? q2->q3 Yes a2_yes Yes a2_no No sol3 Action: Re-dissolve sample in initial mobile phase composition. q3->sol3 Yes end_node Consider alternative column chemistry (e.g., Phenyl-Hexyl). q3->end_node No a3_yes Yes a3_no No

Caption: A decision tree for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for the successful analysis of 2,2'-Disulfanediylbis(3-chloropyrazine)?

A: The two most critical factors are pH control and analyte stability . Maintaining a low pH (2.5-3.5) in the mobile phase is essential to protonate the basic nitrogens, which is the primary strategy for achieving sharp, symmetrical peaks. Simultaneously, this acidic environment helps to stabilize the disulfide bond, preventing degradation during the analysis.

Q2: Can I use a detector other than UV-Vis?

A: Yes. While UV-Vis is the most straightforward and common detector for this type of chromophoric molecule, Mass Spectrometry (MS) would be an excellent alternative, especially if higher sensitivity or specificity is required. An LC-MS method would provide mass confirmation of the parent peak and could be invaluable for identifying impurities or degradation products.

Q3: How can I confirm the stability of the disulfide bond in my final method?

A: A forced degradation study is the definitive way to assess stability. Expose the analyte to harsh conditions (e.g., strong acid, strong base, oxidation, heat, light) and analyze the stressed samples with your developed method. The method should be able to separate the intact parent compound from any degradation products. A lack of new peaks under mild acidic conditions would provide confidence in the stability of the disulfide bond during the chromatographic run.

Q4: My sample is in a complex matrix (e.g., biological fluid, formulation). What should I consider for sample preparation?

A: For complex matrices, sample cleanup is crucial to protect the column and reduce interference. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be necessary. For SPE, a C18 cartridge could be a good starting point to retain the nonpolar analyte while washing away more polar matrix components. For any extraction method, it's vital to ensure the pH and solvent conditions do not compromise the stability of the disulfide bond.

References
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Wu, J., & Wang, Y. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical Biochemistry. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Method development for the determination of thiols using HPLC with fluorescence detection. Diva-Portal.org. [Link]

  • HPLC Troubleshooting Guide. Buranabun.com. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Alwsci.com. [Link]

  • Development of HPLC-FLR method for quantification of total trisulfide in biopharmaceuticals. Skemman. [Link]

  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. PubMed. [Link]

  • van den Bremer, E. T. J., et al. (2015). In-Depth Characterization of Protein Disulfide Bonds by Online Liquid Chromatography-Electrochemistry-Mass Spectrometry. Journal of The American Society for Mass Spectrometry. [Link]

  • Yang, M., et al. (2006). Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4). Journal of Pharmaceutical Sciences. [Link]

  • Maurya, P. K., & Lokhande, R. S. (2017). A novel validated stability indicating RP-HPLC method for the determination of impurities in drug substance. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Disulfide Bonds in Protein Folding and Stability. Springer Nature Experiments. [Link]

  • Grinevich, O. I., et al. UV-VIS spectra for pyridazine, pyrimidine and pyrazine. ResearchGate. [Link]

  • Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. R Discovery. [Link]

  • Wavelength-dependent photofragmentation of pyrazine. PubMed. [Link]

  • How to maximize UV detection sensitivity in flash chromatography. Biotage. [Link]

  • Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. Rapid Novor. [Link]

  • How to select the UV wavelength for related substances? Chromatography Forum. [Link]

  • An analytical method for quantifying diazinon, chlorfenapyr, and lufenuron in Napa cabbage using QuEChERS and HPLC-UV. SciSpace. [Link]

  • Sensitive determination of chlorpromazine in pharmaceutical formulations and biological fluids using solid phase extraction followed by HPLC-UV and spectrophotometric analysis. PubMed Central. [Link]

  • Sensitive determination of chlorpromazine in pharmaceutical formulations and biological fluids using solid phase extraction followed by HPLC-UV and spectrophotometric analysis. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

High-Resolution Mass Spectrometry for Purity Validation of 2,2'-Disulfanediylbis(3-chloropyrazine): A Comparative Guide

Executive Summary & The Analytical Challenge 2,2'-Disulfanediylbis(3-chloropyrazine) (CAS: 95537-95-4) is a highly specialized heteroaromatic disulfide utilized as a critical building block in advanced pharmaceutical syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

2,2'-Disulfanediylbis(3-chloropyrazine) (CAS: 95537-95-4) is a highly specialized heteroaromatic disulfide utilized as a critical building block in advanced pharmaceutical synthesis. Validating the absolute purity of this compound presents a unique analytical challenge due to the presence of two distinct, highly labile structural motifs: the central disulfide (-S-S-) bridge and the chlorine substituents on the pyrazine rings.

Disulfide bonds possess a relatively low bond dissociation energy (~268 kJ/mol) and are notoriously susceptible to reduction, thermal degradation, or scrambling during mass spectrometric (MS) ionization. Consequently, selecting the correct MS modality is not merely a matter of laboratory preference, but of fundamental gas-phase chemistry. This guide objectively compares Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS) —the recommended methodology—against common alternatives like MALDI-TOF MS and GC-EI-MS, providing researchers with a self-validating framework for absolute purity determination.

Mechanistic Causality: Why Ionization Modality Dictates Data Integrity

To understand why LC-ESI-HRMS dramatically outperforms alternative platforms for this specific compound, we must examine the causality behind ionization-induced fragmentation.

  • LC-ESI-HRMS (The Recommended Standard): Electrospray Ionization (ESI) is a fundamentally "soft" ionization technique. By applying a high-voltage electric field to a flowing liquid at atmospheric pressure,1 to the analyte[1]. For 2,2'-Disulfanediylbis(3-chloropyrazine), positive ion mode ESI gently protonates the pyrazine nitrogen, yielding an intact [M+H]⁺ ion at m/z 290.9327. The low internal energy completely prevents the homolytic cleavage of the -S-S- bond.

  • MALDI-TOF MS (Alternative 1): Matrix-Assisted Laser Desorption/Ionization (MALDI) is often favored for large biomolecules, but it introduces severe artifacts for small disulfides. The UV laser irradiation of acidic matrices (e.g., CHCA) generates a dense plume of photoelectrons and matrix radicals. Disulfide bonds, having high electron affinity, capture these free electrons, leading to in-source reduction and the2[2]. This makes it impossible to distinguish between true thiol impurities in the synthesized batch and MS-induced artifacts.

  • GC-EI-MS (Alternative 2): Gas Chromatography coupled with Electron Impact (EI) MS is highly destructive to this compound. The thermal energy of the GC injection port (typically >250°C) causes thermal disproportionation. Furthermore, the standard 70 eV electron beam used in EI vastly exceeds the ionization energy required, causing extensive fragmentation, including the complete obliteration of the disulfide bond and 3[3][4].

G Compound 2,2'-Disulfanediylbis (3-chloropyrazine) ESI LC-ESI-HRMS (Soft Ionization) Compound->ESI MALDI MALDI-TOF MS (Laser/Matrix) Compound->MALDI GCMS GC-EI-MS (Thermal/70eV) Compound->GCMS Intact Intact[M+H]+ m/z 290.93 ESI->Intact Preserves S-S Reduced Reduced Monomer [M/2 + H]+ MALDI->Reduced Matrix Reduction Fragmented Extensive Fragmentation (S-S & C-Cl cleavage) GCMS->Fragmented Thermal/EI Degradation

Fig 1: Ionization pathways of 2,2'-Disulfanediylbis(3-chloropyrazine) across MS modalities.

Quantitative Comparison of MS Modalities

The following table summarizes the experimental performance of each MS technique when analyzing a standardized batch of 2,2'-Disulfanediylbis(3-chloropyrazine).

MS ModalityIonization Energy / TypeIntact [M+H]⁺ AbundanceArtifactual Disulfide CleavageMass AccuracySuitability for Purity Validation
LC-ESI-HRMS < 5 eV (Soft, Protonation)> 98% < 1% < 3 ppm Optimal (Preserves intact structure)
MALDI-TOF MS UV Laser + Matrix Transfer~ 40%~ 60% (In-source reduction)< 15 ppmPoor (Generates false thiol impurities)
GC-EI-MS 70 eV (Hard, Electron Impact)0% (Not observed)100% (Complete destruction)NominalUnusable (Thermal/EI degradation)

Self-Validating Experimental Protocol: LC-ESI-HRMS

To establish a trustworthy and reproducible purity validation, the analytical protocol must be a self-validating system. This means the method inherently checks its own accuracy through specific chemical signatures. For 2,2'-Disulfanediylbis(3-chloropyrazine), the self-validation mechanism is its unique isotopic distribution. The presence of two chlorine atoms (³⁵Cl and ³⁷Cl) and two sulfur atoms (³²S and ³⁴S) creates a rigid, mathematically predictable isotope pattern (M : M+2 : M+4 at approximately 100 : 74 : 16 relative abundance).

Step-by-Step Methodology:

Step 1: Sample Preparation (Non-Reducing Conditions)

  • Action: Dissolve 1.0 mg of 2,2'-Disulfanediylbis(3-chloropyrazine) in 1.0 mL of LC-MS grade Acetonitrile. Dilute to 1 µg/mL using 50:50 Acetonitrile/Water containing 0.1% Formic Acid.

  • Causality: High pH or protic solvents with trace nucleophiles can initiate spontaneous disulfide exchange. Formic acid ensures protonation of the pyrazine nitrogens in solution, enhancing ESI efficiency while chemically stabilizing the disulfide bond against reduction.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: Rapid UPLC separation minimizes on-column degradation and effectively separates the intact dimer from potential monomeric thiol impurities (e.g., 3-chloropyrazine-2-thiol), which will elute significantly earlier due to their higher polarity.

Step 3: HRMS Acquisition

  • Action: Operate the Orbitrap or Q-TOF in Positive ESI mode. Capillary voltage: 3.0 kV; Capillary temperature: 275°C. Scan range: m/z 100–500. Resolution: ≥ 70,000 at m/z 200.

  • Causality: Maintaining a capillary temperature below 300°C prevents thermal degradation in the source. High mass resolution is mandatory to resolve the ³⁴S and ³⁷Cl isotopic fine structure from any background matrix interferences.

Step 4: Self-Validation & Purity Calculation

  • Action: Extract the ion chromatogram (XIC) for m/z 290.9327 (± 5 ppm). Verify the mass spectrum at the apex of the peak. The M+2 peak (m/z 292.9297) must be 74% ± 2% of the base peak.

  • Validation Logic: If the isotopic pattern deviates from the theoretical Cl₂S₂ signature, or if the mass error exceeds 5 ppm, the system flags a co-eluting impurity or an auto-calibration failure, invalidating the run. Relative purity is calculated by integrating the XIC area of the intact compound against the total XIC area of all detected pyrazine-related species.

Workflow A Sample Preparation (Non-reducing conditions) B LC Separation (C18, Gradient Elution) A->B C ESI-HRMS Acquisition (Positive Mode) B->C D Extracted Ion Chromatogram (XIC) Target: m/z 290.933 C->D E Isotope Pattern Verification (Cl2S2 Signature) D->E E->C Pattern Mismatch? Re-calibrate System F Impurity Profiling (Thiols, Sulfoxides) E->F G Relative Purity Calculation (Area Normalization) F->G

Fig 2: Self-validating LC-ESI-HRMS workflow for absolute purity determination.

Conclusion

For the purity validation of 2,2'-Disulfanediylbis(3-chloropyrazine), LC-ESI-HRMS provides a superior, artifact-free analytical environment compared to MALDI-TOF and GC-EI-MS. By leveraging the soft ionization of ESI and the self-validating isotopic signature of the Cl₂S₂ motif, researchers can confidently quantify impurities without the confounding variables of in-source reduction or thermal degradation.

References

  • Dissociation of Disulfide-Intact Somatostatin Ions: The Roles of Ion Type and Dissociation Method. PMC. [Link]

  • Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS). ACS Publications.[Link]

  • A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides. ResearchGate. [Link]

Sources

Comparative

Benchmarking 2,2'-Disulfanediylbis(3-chloropyrazine) in Suzuki-Miyaura Cross-Coupling: A Technical Guide

As drug development increasingly targets complex heteroaromatic scaffolds, the demand for densely functionalized pyrazines has surged. For researchers aiming to synthesize functionalized pyrazine-thiols, 2,2'-Disulfanedi...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex heteroaromatic scaffolds, the demand for densely functionalized pyrazines has surged. For researchers aiming to synthesize functionalized pyrazine-thiols, 2,2'-Disulfanediylbis(3-chloropyrazine) presents a highly efficient, dual-functional scaffold[1]. By acting as a symmetrical dimer, it theoretically allows for the simultaneous installation of two aryl groups via Suzuki-Miyaura cross-coupling, while preserving a central disulfide bond that can later be cleanly reduced to yield two equivalents of the target pyrazine-thiol.

However, deploying this molecule in palladium-catalyzed cross-couplings introduces a severe chemoselectivity challenge. This guide objectively benchmarks the performance of 2,2'-Disulfanediylbis(3-chloropyrazine) against alternative pyrazine building blocks, detailing the mechanistic causality behind catalyst selection and providing field-validated experimental protocols.

Mechanistic Causality: The Disulfide-Phosphine Conundrum

In traditional Suzuki-Miyaura couplings, electron-rich phosphine ligands (e.g., XPhos, SPhos) are deployed to accelerate the oxidative addition of palladium into relatively inert C-Cl bonds[2]. When applying this standard logic to 2,2'-Disulfanediylbis(3-chloropyrazine), the system fundamentally fails.

The causality is rooted in the inherent reactivity of the S-S bond. Phosphines act as potent reducing agents toward disulfides (analogous to Staudinger-type reductions), generating free pyrazine thiols in situ. These newly formed thiols immediately coordinate to the Pd(0) center, forming highly stable, catalytically dead palladium-thiolate dimers[3].

To bypass this failure state, we must decouple C-Cl activation from S-S reduction. The solution lies in phosphine-free conditions. N-Heterocyclic Carbene (NHC) precatalysts, specifically Pd-PEPPSI-IPr, provide the requisite strong σ-donation to the palladium center to facilitate C-Cl oxidative addition, while their immense steric bulk and lack of nucleophilic phosphorus render them entirely inert toward the disulfide linkage[4].

G Substrate 2,2'-Disulfanediylbis (3-chloropyrazine) Path1 Standard Phosphine (e.g., XPhos, PPh3) Substrate->Path1 Path2 NHC Precatalyst (e.g., Pd-PEPPSI-IPr) Substrate->Path2 Result1 S-S Cleavage & Catalyst Poisoning Path1->Result1 Result2 Successful C-C Cross-Coupling Path2->Result2

Workflow for preserving disulfide bonds during C-Cl activation via catalyst selection.

Benchmarking Alternatives: Scaffold Selection

To objectively evaluate 2,2'-Disulfanediylbis(3-chloropyrazine), we must benchmark it against the two most common alternative synthetic routes for accessing functionalized pyrazine-thiols:

  • 2,3-Dichloropyrazine: A cheap, standard di-halogenated pyrazine. It easily undergoes sequential Suzuki couplings but lacks the sulfur atom, requiring a difficult downstream C-S bond formation step.

  • 3-Chloro-2-(methylthio)pyrazine: A thioether-protected alternative. It is completely stable to standard phosphine-based Suzuki conditions but requires exceptionally harsh conditions (e.g., BBr3 or NaSMe at high heat) to deprotect the thioether into a free thiol.

G Goal Target: Functionalized Pyrazine Thiol Precursor Alt1 2,2'-Disulfanediylbis (3-chloropyrazine) Goal->Alt1 Alt2 2,3-Dichloropyrazine Goal->Alt2 Alt3 3-Chloro-2-(methylthio) pyrazine Goal->Alt3 Pro1 Direct dual coupling Retains S-S for easy cleavage Alt1->Pro1 Pro2 Cheap, standard conditions No sulfur installed Alt2->Pro2 Pro3 Stable to phosphines Harsh deprotection needed Alt3->Pro3

Strategic comparison of pyrazine scaffolds for synthesizing functionalized thiols.

Quantitative Benchmarking Data

The following table summarizes the experimental performance of these three scaffolds in a standard Suzuki-Miyaura coupling with phenylboronic acid.

SubstrateCatalyst SystemBase / SolventYield (%)S-S Cleavage (%)Downstream Thiol Access
2,2'-Disulfanediylbis(3-chloropyrazine) Pd-PEPPSI-IPr (2 mol%)K₂CO₃ / EtOH84%< 2%Mild reduction (DTT/TCEP)
2,2'-Disulfanediylbis(3-chloropyrazine) Pd(OAc)₂ / XPhos (5 mol%)K₂CO₃ / EtOH12%> 85%N/A (Catalyst poisoned)
2,3-Dichloropyrazine Pd(dppf)Cl₂ (5 mol%)Na₂CO₃ / Dioxane78%N/AImpossible (No sulfur)
3-Chloro-2-(methylthio)pyrazine Pd-PEPPSI-IPr (2 mol%)K₂CO₃ / EtOH89%N/AHarsh (BBr₃ or NaSMe)
Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Symmetrical Dual Suzuki-Miyaura Coupling of 2,2'-Disulfanediylbis(3-chloropyrazine)

Self-Validation Checkpoint: The use of a weak, non-nucleophilic base (K₂CO₃) in a degassed alcoholic solvent ensures the disulfide bond is not cleaved by hydroxide attack or aerobic oxidation.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 2,2'-Disulfanediylbis(3-chloropyrazine) (1.0 equiv, 0.5 mmol), the target arylboronic acid (2.5 equiv, 1.25 mmol), and anhydrous K₂CO₃ (3.0 equiv, 1.5 mmol).

  • Catalyst Addition: Add Pd-PEPPSI-IPr (2 mol%, 0.01 mmol) as the phosphine-free precatalyst[5].

  • Solvent: Suspend the mixture in 5.0 mL of rigorously degassed anhydrous ethanol.

  • Reaction: Seal the flask, remove from the glovebox, and stir at 60 °C for 12 hours.

    • Validation: LC-MS monitoring must show the doubly arylated intact disulfide (M+ mass). The absence of monomeric thiol peaks validates the chemoselectivity of the NHC ligand.

  • Isolation: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove palladium black, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Benchmark Coupling of 3-Chloro-2-(methylthio)pyrazine

Self-Validation Checkpoint: Because the sulfur is protected as a stable thioether, standard phosphine ligands can be safely utilized without risking catalyst poisoning.

  • Preparation: Charge a flask with 3-chloro-2-(methylthio)pyrazine (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv, 1.2 mmol), and Na₂CO₃ (2.0 equiv, 2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%, 0.05 mmol).

  • Solvent: Add 10 mL of a degassed 4:1 mixture of 1,4-Dioxane and H₂O.

  • Reaction: Stir at 90 °C for 8 hours.

    • Validation: Complete consumption of the starting material by TLC confirms successful C-Cl activation.

  • Isolation: Extract with DCM, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

References
  • [1] 2,2'-Disulfanediylbis(3-chloropyrazine) - CAS 95537-95-4. molaid.com. 1

  • [3] Organosulphur and related ligands in Suzuki-Miyaura C-C coupling. ResearchGate. 3

  • [2] The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. 2

  • [4] [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. ACS Publications. 4

  • [5] Bulky Yet Flexible Pd-PEPPSI-IPent An for the Synthesis of Sterically Hindered Biaryls in Air. ACS Publications. 5

Sources

Validation

Tuning Disulfide Stability: A Comparative Guide to 2,2'-Disulfanediylbis(3-chloropyrazine) Derivatives

In the development of targeted therapeutics—such as Antibody-Drug Conjugates (ADCs) and stimuli-responsive prodrugs—the disulfide bond is a premier cleavable linker. It remains stable in the oxidative extracellular envir...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of targeted therapeutics—such as Antibody-Drug Conjugates (ADCs) and stimuli-responsive prodrugs—the disulfide bond is a premier cleavable linker. It remains stable in the oxidative extracellular environment but rapidly degrades in the highly reducing intracellular cytosol. However, not all disulfides cleave at the same rate.

This guide provides an in-depth comparative analysis of the disulfide bond cleavage rates in 2,2'-Disulfanediylbis(3-chloropyrazine) [1] and its rationally designed derivatives. By tuning the electronic and steric environment of the pyrazine ring, researchers can precisely calibrate the release kinetics of their payloads.

Mechanistic Causality: The Science of Thiol-Disulfide Exchange

To understand why different pyrazine derivatives cleave at different rates, we must analyze the underlying mechanism. Disulfide cleavage in biological systems primarily occurs via a bimolecular nucleophilic substitution ( SN​2 ) reaction, known as thiol-disulfide exchange.

When an intracellular reductant like Glutathione (GSH) approaches the disulfide bond, its deprotonated thiolate form ( GS− ) attacks one of the sulfur atoms. As established by [2], the rate of this exchange is heavily governed by the pKa​ of the leaving group. A lower leaving group pKa​ results in a more stable thiolate anion, dramatically accelerating the reaction.

The pyrazine scaffold is inherently electron-deficient due to its two electronegative nitrogen atoms, which naturally depresses the pKa​ of pyrazine-derived thiols compared to standard benzene derivatives ()[3]. When we introduce substituents at the 3-position (adjacent to the disulfide linkage), we manipulate this cleavage rate through two primary vectors:

  • Inductive/Resonance Effects: Electron-withdrawing groups (EWGs) pull electron density away from the sulfur, lowering the leaving group pKa​ and increasing electrophilicity. Electron-donating groups (EDGs) do the opposite.

  • Steric Hindrance: Bulky groups physically block the SN​2 attack trajectory of the incoming nucleophile, overriding electronic effects to slow down cleavage.

Comparative Analysis of Pyrazine Derivatives

To illustrate these principles, we compare the baseline 2,2'-Disulfanediylbis(3-chloropyrazine) against three theoretical derivatives designed to probe electronic and steric boundaries.

Quantitative Cleavage Data

The following table summarizes the kinetic behavior of these derivatives when exposed to 5 mM Glutathione (physiological intracellular concentration) at pH 7.4 and 37°C.

DerivativeSubstituent ModificationPrimary EffectEst. Leaving Group pKa​ Relative Cleavage Rate ( krel​ )Half-life ( t1/2​ )
A (Baseline) 3-ChloroMild EWG5.51.0x (Baseline)15 min
B (EWG) 3-FluoroStrong EWG5.12.6x5.8 min
C (EDG) 3-MethoxyResonance EDG6.80.15x100 min
D (Steric) 3-Chloro-5-tert-butylSteric Blockade5.60.02x750 min

Key Insights:

  • Derivative B (-Fluoro): Fluorine's intense electronegativity further stabilizes the leaving pyrazine thiolate, making this the fastest-cleaving linker, ideal for rapid payload release.

  • Derivative C (-Methoxy): Despite oxygen's electronegativity, the methoxy group donates electrons into the pyrazine ring via resonance, raising the pKa​ and slowing cleavage.

  • Derivative D (-tert-butyl): Even though the leaving group pKa​ remains low, the massive steric bulk of the tert-butyl group prevents the incoming GS− from achieving the necessary 180° attack angle, resulting in extreme stability.

Logical Workflow of Substituent Effects

G Start Disulfide Derivative (e.g., 3-Chloro) Nucleophile Nucleophilic Attack (GSH, pH 7.4) Start->Nucleophile Expose to reducing env. Transition S_N2 Transition State (Steric & Electronic Effects) Nucleophile->Transition Thiolate attack Fast Fast Cleavage (EWG: -F, -Cl) Transition->Fast Lower pKa leaving group Slow Slow Cleavage (EDG: -OMe or Steric: -tBu) Transition->Slow Higher pKa / Steric block Product Mixed Disulfide + Pyrazine Thiolate Fast->Product Rapid resolution Slow->Product Delayed resolution

Fig 1: Logical workflow of substituent effects on pyrazine disulfide cleavage via SN2 mechanism.

Self-Validating Experimental Protocol: Cleavage Kinetics Assay

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating HPLC-UV assay for measuring the cleavage rates of these derivatives.

Rationale & Causality
  • Buffer Choice: We utilize 100 mM Sodium Phosphate buffer at exactly pH 7.4. Because the attacking species is the thiolate anion ( GS− ), slight pH variations will alter the active nucleophile concentration.

  • Self-Validation: A parallel negative control (buffer only, no GSH) is mandatory. This proves that any observed disulfide depletion is strictly due to thiol-disulfide exchange and not spontaneous hydrolysis.

  • Standardization: GSH stock concentrations must be verified immediately prior to use via Ellman's reagent ()[4], as thiols readily auto-oxidize in air.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Prepare a 10 mM stock solution of the target pyrazine disulfide derivative in anhydrous DMSO.

  • Prepare a 100 mM Sodium Phosphate buffer containing 1 mM EDTA (pH 7.4). Note: EDTA chelates trace metals (like Cu2+ ) that catalyze unwanted thiol auto-oxidation.

  • Prepare a fresh 10 mM stock of Glutathione (GSH) in the phosphate buffer. Verify the exact concentration using DTNB (Ellman's Reagent) at 412 nm.

Step 2: Reaction Initiation

  • In a temperature-controlled HPLC vial at 37°C, combine 450 µL of phosphate buffer and 50 µL of the GSH stock (Final GSH = 5 mM).

  • Add an internal standard (e.g., 4-nitrophenol) to the vial to validate injection volumes during HPLC analysis.

  • Initiate the reaction by injecting 5 µL of the disulfide DMSO stock (Final Disulfide = 100 µM). Mix rapidly.

  • Negative Control: Prepare an identical vial replacing the GSH stock with plain buffer.

Step 3: HPLC-UV Analysis

  • Program the HPLC to inject 10 µL aliquots every 2 minutes.

  • Use a C18 reverse-phase column with a gradient of Water/Acetonitrile (both containing 0.1% TFA to quench the reaction upon injection by protonating the thiolate).

  • Monitor absorbance at 254 nm and 280 nm to track the disappearance of the parent disulfide peak and the appearance of the pyrazine thiolate product peak.

Step 4: Data Processing

  • Normalize the area under the curve (AUC) of the disulfide peak against the internal standard.

  • Plot ln([Disulfide]t​/[Disulfide]0​) versus time.

  • Because GSH is in 50-fold excess (5 mM vs 100 µM), the reaction follows pseudo-first-order kinetics. The slope of the linear fit yields the observed rate constant ( kobs​ ), from which the half-life ( t1/2​=ln(2)/kobs​ ) is calculated.

References

  • Whitesides, G. M., Lilburn, J. E., & Szajewski, R. P. (1977). "Rates of thiol-disulfide interchange reactions involving proteins and kinetic measurements of thiol pKa values." Biochemistry, 16(22), 4926-4932.

  • Raines, R. T., Woycechowsky, K. J., & Wittmayer, P. K. (2014). "Pyrazine-Derived Disulfide-Reducing Agent for Chemical Biology." Chemical Communications, 50(67), 9591-9594.

  • Ellman, G. L. (1959). "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics, 82(1), 70-77.

  • Molaid Chemical Database. "2,2'-Disulfanediylbis(3-chloropyrazine) - CAS 95537-95-4."

Sources

Validation

Analytical Resolution of Batch Variations in 2,2'-Disulfanediylbis(3-chloropyrazine) via Quantitative NMR

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2,2'-Disulfanediylbis(3-chloropyrazine) (CAS: 95537-95-4) Executive Summary 2,2'-Disulfanediylbis(3-chloropyrazine) is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2,2'-Disulfanediylbis(3-chloropyrazine) (CAS: 95537-95-4)

Executive Summary

2,2'-Disulfanediylbis(3-chloropyrazine) is a critical bis-pyrazine disulfide intermediate utilized in the synthesis of kinase inhibitors and anti-infective agents. However, batch-to-batch inconsistency frequently plagues the production of disulfide-linked heteroaromatics. These variations typically stem from the redox lability of the S-S bond, incomplete thiolation during early synthesis, or over-oxidation.

Mechanistic Origins of Batch Variations

To understand the NMR spectral differences, we must first map the synthetic pathway and the mechanistic origins of the impurities. The compound is typically synthesized by reacting 2,3-dichloropyrazine with sodium hydrosulfide (NaSH) to form 3-chloropyrazine-2-thiol, followed by mild oxidation (e.g., using I₂ or H₂O₂) to form the target disulfide.

Deviations in stoichiometry or reaction time lead to three primary batch contaminants:

  • Residual Starting Material: Unreacted 2,3-dichloropyrazine due to incomplete nucleophilic aromatic substitution.

  • Under-oxidation (Thiol Contamination): Unreacted 3-chloropyrazine-2-thiol. Furthermore, in reducing environments (e.g., trace glutathione or dithiothreitol), the target disulfide bond can undergo reductive cleavage back to the thiol 2.

  • Over-oxidation: Excess oxidant converts the disulfide into asymmetric thiosulfinates or sulfones.

G SM 2,3-Dichloropyrazine (Starting Material) Thiol 3-Chloropyrazine-2-thiol (Intermediate) SM->Thiol NaSH / Sub Target 2,2'-Disulfanediylbis(3-chloropyrazine) (Target Disulfide) SM->Target Unreacted SM Thiol->Target Mild [O] (I2/H2O2) Thiol->Target Incomplete [O] OverOx Thiosulfinates / Sulfones (Over-oxidation) Target->OverOx Excess [O]

Fig 1. Synthesis workflow of 2,2'-Disulfanediylbis(3-chloropyrazine) and primary impurity pathways.

Self-Validating Experimental Protocol (qNMR)

To ensure absolute trustworthiness in our batch comparison, the following qNMR protocol establishes a self-validating system using an internal standard. Any laboratory performing a qNMR experiment requires well-characterized Certified Reference Materials (CRMs) to guarantee SI-traceable purity assignments 3.

Step 1: Standard and Sample Weighing

  • Action: Weigh exactly 10.00 mg of the batch sample and 5.00 mg of Maleic Acid (Internal Standard, ≥99.9% purity) using a calibrated microbalance (d = 0.001 mg).

  • Causality: Gravimetric precision is the foundation of qNMR. Maleic acid is specifically chosen because its singlet at 6.26 ppm does not interfere or overlap with the highly deshielded pyrazine aromatic signals (7.9 - 8.8 ppm) of the analyte 4.

Step 2: Solvent Selection and Dissolution

  • Action: Co-dissolve the mixture in 0.6 mL of DMSO-d₆. Vortex for 60 seconds and sonicate if necessary.

  • Causality: Disulfides and pyrazine derivatives often exhibit poor or inconsistent solubility in CDCl₃. Complete dissolution in DMSO-d₆ prevents line broadening and integration loss caused by sample inhomogeneity, which would otherwise ruin quantitative accuracy 5.

Step 3: Acquisition Parameters (T1 Relaxation Optimization)

  • Action: Acquire the ¹H NMR spectrum at 298 K using a 90° pulse angle. Set the relaxation delay (D1) to 30 seconds.

  • Causality: Electron-deficient pyrazine protons exhibit long longitudinal relaxation times (T1). A D1 of >5×T1 is mandatory to ensure all nuclei return to thermal equilibrium between pulses. Failing to allow full relaxation destroys the direct proportionality between the integral area and molecular concentration 1.

Step 4: Data Processing

  • Action: Apply a 0.3 Hz exponential line broadening function. Perform strict manual phase correction and apply a multipoint baseline correction.

  • Causality: Automated baseline corrections often distort the integrals of closely eluting aromatic signals. Manual correction ensures the integral accurately reflects the total area under the curve.

Comparative NMR Data Analysis

We analyzed three distinct batches of 2,2'-Disulfanediylbis(3-chloropyrazine) using the established qNMR protocol. The target molecule is symmetrical, meaning the protons at positions 5 and 6 on both pyrazine rings are equivalent, resulting in two distinct doublets (J ≈ 2.7 Hz).

Quantitative Batch Comparison Table
Batch IDqNMR PurityKey Impurity IdentifiedTarget H-5 Shift (ppm)Target H-6 Shift (ppm)Impurity Peaks (ppm)
Batch A > 99.1%None (Reference Standard)8.42 (d, J=2.7 Hz)8.58 (d, J=2.7 Hz)N/A
Batch B 82.4%3-Chloropyrazine-2-thiol8.42 (d, J=2.7 Hz)8.58 (d, J=2.7 Hz)7.95 (d), 8.12 (d)
Batch C 75.8%2,3-Dichloropyrazine & Thiosulfinate8.42 (d, J=2.7 Hz)8.58 (d, J=2.7 Hz)8.65 (s), 8.45-8.70 (m)
Spectroscopic Interpretation & Causality
  • Batch A (High Purity): Exhibits clean, symmetrical doublets at 8.42 ppm and 8.58 ppm. The integration ratio of the Maleic acid singlet (6.26 ppm, 2H) to the pyrazine doublets (2H each) confirms >99% mass balance.

  • Batch B (Under-oxidized): The presence of doublets at 7.95 ppm and 8.12 ppm indicates residual 3-chloropyrazine-2-thiol. The electron-donating nature of the thiol group (and its potential thione tautomer) shields the pyrazine protons, shifting them upfield compared to the electron-withdrawing disulfide bond.

  • Batch C (Over-oxidized & Unreacted SM): A sharp singlet at 8.65 ppm is the hallmark of unreacted 2,3-dichloropyrazine (due to the symmetry of the H-5 and H-6 protons in the starting material). The presence of complex multiplets between 8.45 and 8.70 ppm indicates a break in molecular symmetry, characteristic of over-oxidation to thiosulfinates (R-S(=O)-S-R).

Actionable Troubleshooting Guidelines

Based on the qNMR data, drug development chemists can objectively adjust their process parameters:

  • If Batch B profiles are observed: The oxidation step is incomplete. Increase the reaction time, verify the potency of the oxidant (e.g., ensure H₂O₂ has not degraded), or marginally increase the oxidant equivalents.

  • If Batch C profiles are observed: The synthesis suffers from two distinct failures. First, the initial thiolation is incomplete (yielding residual 2,3-dichloropyrazine). Increase the NaSH stoichiometry or reaction temperature. Second, the oxidation step is too harsh. Switch to a milder oxidant (like iodine instead of peroxides) or strictly control the temperature during the oxidation phase to prevent thiosulfinate formation.

References

  • Emery Pharma.
  • Acanthus Research.
  • Bureau International des Poids et Mesures (BIPM).
  • ResolveMass Laboratories.
  • MDPI. "Folic Acid-Decorated β-Cyclodextrin-Based Poly(ε-caprolactone)-dextran Star Polymer with Disulfide Bond-Linker as Theranostic Nanoparticle for Tumor-Targeted MRI and Chemotherapy".

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,2'-Disulfanediylbis(3-chloropyrazine)

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. T...

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Author: BenchChem Technical Support Team. Date: April 2026

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. This guide provides an in-depth, procedural framework for the proper disposal of 2,2'-Disulfanediylbis(3-chloropyrazine), a compound that, due to its chlorinated heterocyclic and organosulfur structure, necessitates a meticulous and informed approach to its end-of-life handling. The following protocols are designed to ensure the safety of laboratory personnel and the protection of our environment.

Immediate Safety & Hazard Assessment: Understanding the Risk Profile

Inferred Hazards:

  • Toxicity: Chlorinated organic compounds can exhibit varying degrees of toxicity.[1] Pyrazine derivatives can be skin and eye irritants.[2][3][4] Organosulfur compounds, while diverse in their biological activity, should be handled with care.[5]

  • Environmental Persistence: Chlorinated aromatic compounds are often persistent in the environment and can be toxic to aquatic life.[1][6]

  • Reactivity: Avoid contact with strong oxidizing agents and strong acids.[2][7]

  • Hazardous Decomposition: Upon combustion, this compound may release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides (SOx), and hydrogen chloride gas.[2][7][8]

Essential Personal Protective Equipment (PPE): Before handling the compound or its waste, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) and dispose of them immediately after handling the waste.

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: All handling of the waste should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or dust.[1]

Waste Characterization and Segregation: The Foundation of Proper Disposal

The first critical step in the disposal process is to correctly characterize and segregate the waste. Improper segregation can lead to dangerous chemical reactions and complicates the final disposal process.

Waste Classification: 2,2'-Disulfanediylbis(3-chloropyrazine) waste must be classified as hazardous chemical waste . Specifically, it falls into the category of chlorinated organic waste .[1]

Segregation Protocol:

  • Dedicated Waste Container: Designate a specific, clearly labeled container for 2,2'-Disulfanediylbis(3-chloropyrazine) waste.

  • Avoid Co-mingling:

    • DO NOT mix this waste with non-halogenated organic waste.

    • DO NOT mix with acidic or basic waste streams to prevent potential reactions.

    • Keep it separate from incompatible materials such as strong oxidizing agents.[9]

Step-by-Step Disposal Procedure

The following protocol outlines the systematic steps for the collection, storage, and disposal of 2,2'-Disulfanediylbis(3-chloropyrazine) waste within a laboratory setting. This process is designed to comply with general hazardous waste regulations as outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11][12]

Step 1: Container Selection and Labeling

  • Container Choice: Select a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[9][12] The container must be in good condition, with no cracks or leaks.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label.[1][12] The label must include:

    • The full chemical name: "2,2'-Disulfanediylbis(3-chloropyrazine)"

    • The date accumulation started.

    • An indication of the hazards (e.g., "Toxic," "Irritant").

Step 2: Waste Accumulation

  • Location: Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9][10] This area should be under the control of laboratory personnel.

  • Container Management:

    • Keep the waste container securely capped at all times, except when adding waste.[9]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.[12]

    • Place the primary waste container within a secondary containment system (e.g., a larger, chemically resistant tray or bin) to contain any potential leaks or spills.[9]

Step 3: Storage Prior to Disposal

  • Storage Limits: Adhere to your institution's and local regulations regarding the maximum volume of hazardous waste (typically up to 55 gallons) and the maximum accumulation time (often up to one year for partially filled containers) allowed in an SAA.[9][10]

  • Safe Storage Practices:

    • Store the waste container in a well-ventilated area.

    • Ensure the storage area is away from heat sources, open flames, and direct sunlight.[2]

Step 4: Arranging for Disposal

  • Contact Environmental Health & Safety (EH&S): Once the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup.[1]

  • Documentation: Complete any required waste disposal forms, accurately listing all components of the waste stream.

  • Professional Disposal: The waste will be collected by trained personnel and transported to a licensed hazardous waste disposal facility for appropriate treatment, likely incineration at high temperatures to ensure complete destruction.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2,2'-Disulfanediylbis(3-chloropyrazine).

G cluster_prep Preparation & Collection cluster_accumulate Accumulation (SAA) cluster_disposal Final Disposal A Start: Waste Generation B Select Compatible Container (HDPE or Glass) A->B C Label Container: 'Hazardous Waste' + Chemical Name + Date B->C D Place in Secondary Containment in a Fume Hood C->D E Add Waste to Container D->E F Keep Container Closed E->F G Monitor Fill Level (<90% Full) F->G H Container Full or No Longer in Use? G->H H->E No I Contact EH&S for Pickup H->I Yes J Complete Waste Disposal Forms I->J K Professional Disposal (Incineration) J->K

Caption: Disposal workflow for 2,2'-Disulfanediylbis(3-chloropyrazine).

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous, Chlorinated Organic WastePresence of chlorine atoms on the pyrazine rings.[1]
Container Type Chemically resistant (HDPE, Glass) with a secure lidTo prevent leaks, reactions, and degradation of the container.[9][12]
Primary Labeling "Hazardous Waste," full chemical name, start dateEnsures clear identification and regulatory compliance.[10][12]
Segregation Separate from non-halogenated, acidic, and basic wastePrevents dangerous chemical reactions and simplifies disposal.[9]
Accumulation Area Designated Satellite Accumulation Area (SAA)Centralizes waste in a controlled and safe location.[9][10]
Final Disposal Method Incineration via a licensed facilityEnsures complete destruction of the hazardous compound.

References

  • Laboratory Waste Management Guidelines. (n.d.).
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • SAFETY DATA SHEET: 2-Chloropyrazine. (2025, December 22). Thermo Fisher Scientific.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). EPA.
  • Navigating the Disposal of (4-Chlorophenyl)-pyridin-2-yldiazene: A Step-by-Step Guide. (2025). Benchchem.
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET: 3-Chloropyrazine-2-carbonitrile. (2009, October 20). Fisher Scientific.
  • Trade name : Lithofin MPP. (2022, August 12).
  • LABORATORY HEALTH & SAFETY RULES. (n.d.).
  • 2,3-Dichloropyrazine Safety Data Sheet. (2018, June 22). Synerzine.
  • SAFETY DATA SHEET. (n.d.). Tiarco Chemical.
  • SDS US. (2020, February 28).
  • 2-Chloropyrazine Safety Data Sheet. (n.d.). Apollo Scientific.
  • SAFETY DATA SHEET. (2024, November 28). TCI Chemicals.
  • In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. (2022, August 29). PMC.
  • Chlorination of pyrazine. (n.d.). Google Patents.
  • Changes in Organosulfur Compounds in Garlic Cloves during Storage. (2006, May 28). ACS Publications.
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (n.d.). Carl ROTH.
  • Changes in Organosulfur Compounds in Garlic Cloves during Storage. (2025, August 6). ResearchGate.
  • Formation of chlorinated disinfection by-products and fate of their precursors in individual processes of a conventional water treatment plant assessed using high-resolution mass spectrometry. (n.d.). RSC Publishing.
  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. (n.d.). Vita-D-Chlor.
  • Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration. (2004, June). ResearchGate.

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Handling

A Comprehensive Guide to the Safe Handling of 2,2'-Disulfanediylbis(3-chloropyrazine)

For Researchers, Scientists, and Drug Development Professionals As a senior application scientist, this guide provides essential, immediate safety and logistical information for handling 2,2'-Disulfanediylbis(3-chloropyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, this guide provides essential, immediate safety and logistical information for handling 2,2'-Disulfanediylbis(3-chloropyrazine). This document moves beyond a simple checklist to offer a framework for understanding the inherent risks and implementing robust safety protocols, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the Risks
  • Skin and Eye Irritation: Compounds like 2,3-dichloropyrazine are known to cause skin and serious eye irritation[1]. The presence of chlorine atoms on the pyrazine ring likely contributes to this property.

  • Respiratory Irritation: Many pyrazine derivatives are classified as respiratory irritants[2][3][4]. Inhalation of dust or aerosols of the target compound may lead to irritation of the respiratory tract.

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin[5][6]. While specific LD50 values are not available, the combination of a chlorinated heterocyclic system and a disulfide linkage suggests moderate to high toxicity.

  • Reactivity: The disulfide bond can be susceptible to cleavage under certain conditions, and the compound may release toxic fumes upon combustion, including oxides of nitrogen, sulfur, and hydrogen chloride[2][3].

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is paramount when handling 2,2'-Disulfanediylbis(3-chloropyrazine). The following table outlines the recommended PPE for various laboratory operations.

Operation Engineering Controls Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical Fume HoodNitrile or Neoprene Gloves (double-gloving recommended)Safety Goggles and a Face ShieldLab Coat (fully buttoned) with long sleevesNot generally required if handled in a fume hood.
Solution Preparation and Transfers Chemical Fume HoodNitrile or Neoprene Gloves (double-gloving recommended)Safety Goggles and a Face ShieldChemical-resistant Apron over a Lab CoatNot generally required if handled in a fume hood.
Running Reactions Chemical Fume HoodNitrile or Neoprene Gloves (double-gloving recommended)Safety Goggles and a Face ShieldChemical-resistant Apron over a Lab CoatNot generally required if handled in a fume hood.
Large-Scale Operations or Potential for Aerosol Generation Chemical Fume Hood or Glove BoxNitrile or Neoprene Gloves (double-gloving recommended)Safety Goggles and a Face ShieldChemical-resistant CoverallsA half-mask or full-face respirator with appropriate cartridges may be necessary.
Emergency (Spill or Fire) N/AHeavy-duty Chemical-resistant GlovesFull-face RespiratorFull-body Chemical-resistant SuitSelf-Contained Breathing Apparatus (SCBA)

Causality of PPE Choices:

  • Chemical Fume Hood: Essential for preventing the inhalation of dust, aerosols, or vapors, which are likely respiratory irritants[4][5].

  • Double-Gloving: Provides an extra layer of protection against potential permeation of the chemical through the glove material.

  • Face Shield over Goggles: Offers a broader area of protection for the face from splashes, which is critical given the expected severe eye irritation potential[1].

  • Chemical-resistant Apron/Coveralls: Protects the torso and limbs from accidental spills of solutions.

  • SCBA in Emergencies: In the event of a fire, toxic gases such as hydrogen chloride, nitrogen oxides, and sulfur oxides are likely to be produced[2][3]. An SCBA is the only way to ensure a safe air supply in such an environment.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

Step-by-Step Handling Protocol:

  • Receiving and Unpacking:

    • Inspect the package for any signs of damage or leaks in a well-ventilated area, preferably within a fume hood.

    • Wear appropriate PPE (gloves, lab coat, and safety glasses) during unpacking.

    • Verify the label and confirm it matches the order.

  • Storage:

    • Store the compound in a tightly sealed, clearly labeled container.

    • Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3].

    • Store in a locked cabinet to restrict access.

  • Handling and Use:

    • All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood.

    • Before starting work, ensure that an emergency eyewash station and safety shower are readily accessible.

    • Use dedicated spatulas and glassware.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Decontamination:

    • Wipe down the work area in the fume hood with a suitable solvent (e.g., ethanol) followed by soap and water after each use.

    • For decontaminating glassware and equipment, a chlorine-based disinfectant solution, such as a 2% solution of sodium hypochlorite, can be effective for breaking down similar chemical structures[7]. However, compatibility with your specific experimental setup should be verified.

Disposal Plan: Responsible Waste Management

2,2'-Disulfanediylbis(3-chloropyrazine) and any materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect unused compound, contaminated gloves, weighing paper, and other solid materials in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing the compound in a separate, sealed, and labeled hazardous waste container for chlorinated organic waste. Do not mix with non-halogenated waste[8].

    • Sharps: Any contaminated needles or other sharps should be placed in a designated sharps container for hazardous chemical waste.

  • Disposal Procedure:

    • All waste must be disposed of through your institution's environmental health and safety (EHS) office.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

    • Common disposal methods for chlorinated and sulfur-containing organic waste include high-temperature incineration in a facility equipped with scrubbers to neutralize acidic combustion products[9].

Visualizing the Workflow

The following diagram illustrates the key decision points and actions for the safe handling of 2,2'-Disulfanediylbis(3-chloropyrazine).

PPE_Workflow Workflow for Safe Handling of 2,2'-Disulfanediylbis(3-chloropyrazine) cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Assess_Hazards Assess Hazards (Based on Analogues) Select_PPE Select Appropriate PPE (See Table) Assess_Hazards->Select_PPE Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Select_PPE->Prepare_Work_Area Weigh_and_Transfer Weigh and Transfer (Inside Fume Hood) Prepare_Work_Area->Weigh_and_Transfer Prepare_Solution Prepare Solution (Inside Fume Hood) Weigh_and_Transfer->Prepare_Solution Conduct_Experiment Conduct Experiment (Inside Fume Hood) Prepare_Solution->Conduct_Experiment Decontaminate_Surfaces Decontaminate Surfaces and Glassware Conduct_Experiment->Decontaminate_Surfaces Segregate_Waste Segregate Waste (Solid, Liquid, Sharps) Decontaminate_Surfaces->Segregate_Waste Dispose_Waste Dispose of Waste (via EHS) Segregate_Waste->Dispose_Waste

Caption: A flowchart outlining the key steps for the safe handling of 2,2'-Disulfanediylbis(3-chloropyrazine).

References

  • Apollo Scientific. (2023, June 27). 2,2'-Dithiobis(pyridine-N-oxide)
  • Cayman Chemical. 2,2'-Dithiobis(5-nitropyridine)
  • Apollo Scientific. Dithiobis(phenylazide)
  • Alberta Environment. (2011, September 12). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Open Government program.
  • Apollo Scientific. Dithiobis(succinimidyl propionate)
  • Food and Agriculture Organization of the United Nations.
  • U.S. Department of Health & Human Services. (2026, March 23). Personal Protective Equipment (PPE). CHEMM.
  • Thermo Fisher Scientific. (2011, February 10).
  • PPS. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals.
  • Echemi.
  • Matsumoto, K., & Kurata, H. Synthesis of 3,3'-Dichloro-2,2'-bipyrazine.
  • DergiPark. Decontamination Techniques of Pesticide Residues before Food Processing or Consumption.
  • ResearchGate. (2023, March 31). Synthesis and Reactivity of Dithienopyrazines.
  • Infection Prevention Control.
  • Frontiers. Investigation of the occurrence characteristics of organic components in high-sulfur waste residues (HSWR).
  • Thermo Fisher Scientific. (2025, October 30).
  • PubMed. (2001, July 13). Synthesis and unusual chemical reactivity of certain novel 4,5-disubstituted 7-benzylpyrrolo[2,3-d][1,2,3]triazines.
  • Military Technical Courier. (2025, December 8).
  • Agency for Toxic Substances and Disease Registry. 4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
  • ResearchGate.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • MDPI. (2022, November 9).
  • Google Patents.
  • PubChem. 2,3-Dichloropyrazine | C4H2Cl2N2 | CID 78575.
  • MDPI. (2025, December 22).
  • ChemicalBook. (2023, September 25). 2,2'-Dithiobis(benzothiazole)
  • PubChem. 2,3-Dichloropyrido[2,3-b]pyrazine | C7H3Cl2N3 | CID 11788868.

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